Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate
Description
BenchChem offers high-quality Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)12-5-7-4-8(11)14-6-13-7/h4,6H,5H2,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVHELJLPHOMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Versatile Building Block
An In-depth Technical Guide to Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate: A Cornerstone Intermediate in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate has emerged as a pivotal intermediate, valued by researchers and drug development professionals for its intrinsic versatility. This guide provides an in-depth analysis of its properties, synthesis, and strategic applications, particularly in the development of targeted therapeutics like kinase inhibitors.
The compound's utility is rooted in its bifunctional nature. It features a 6-chloropyrimidine core, a privileged scaffold found in numerous FDA-approved drugs, which provides a reactive handle for nucleophilic substitution. This allows for the systematic introduction of diverse chemical moieties to explore structure-activity relationships (SAR). Concurrently, the amine functionality is masked with a tert-butoxycarbonyl (Boc) protecting group, one of the most reliable and strategically important protecting groups in organic synthesis. The Boc group's stability to a wide range of reaction conditions, coupled with its facile and clean removal under acidic conditions, makes this compound an ideal precursor for multi-step synthetic campaigns. This guide will elucidate the causality behind its widespread use, offering field-proven insights for its effective application in research and development.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is a solid at room temperature, and its key characteristics are summarized below.
Chemical Structure
Caption: 2D structure of Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate.
Data Summary Table
| Property | Value | Source |
| CAS Number | 1389264-32-7 | [1] |
| Molecular Formula | C₁₀H₁₄ClN₃O₂ | [2] |
| Molecular Weight | 243.69 g/mol | [3] |
| Appearance | Solid | [2] |
| Density | 1.224 ± 0.06 g/cm³ | [2] |
| Purity | ≥97% (typical) | [2] |
| InChI Key | SLVHELJLPHOMLT-UHFFFAOYSA-N | [2] |
| Storage Conditions | -20°C, sealed storage, protect from moisture | [2] |
Synthesis and Mechanistic Rationale
The synthesis of Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is a critical process that underpins its availability for drug discovery programs. While multiple routes can be envisioned, a common and reliable strategy involves the Boc-protection of the corresponding primary amine, (6-chloropyrimidin-4-yl)methanamine.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Causality in Experimental Design
The choice of reagents and conditions is dictated by the principles of selectivity and efficiency.
-
The Reagent: Di-tert-butyl dicarbonate, commonly known as Boc anhydride, is the electrophile of choice. Its two tert-butoxycarbonyl groups are linked by an oxygen atom, creating a highly reactive acylating agent. Upon reaction, one Boc group is transferred to the nucleophilic amine, while the other decomposes into carbon dioxide and tert-butanol, which are volatile and easily removed. This clean decomposition drives the reaction forward and simplifies purification.
-
The Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential. Its role is to deprotonate the ammonium salt that may be present and to neutralize the acidic byproducts formed during the reaction, thereby maintaining a favorable reaction environment and preventing unwanted side reactions.
-
The Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are used to dissolve the reactants and facilitate the reaction without participating in it.
Strategic Application in Kinase Inhibitor Development
The pyrimidine ring is a well-established "hinge-binding" motif in a vast number of kinase inhibitors.[4] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The chlorine atom at the C6 position of the pyrimidine ring in Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate serves as a key electrophilic site for modification.
Workflow for Library Synthesisdot
// Nodes A [label="Tert-butyl N-[(6-chloropyrimidin-4-YL)\nmethyl]carbamate", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Step 1: SNAr Reaction\n(Nucleophilic Aromatic Substitution)\n+ Diverse Nucleophiles (R¹-NH₂, R¹-OH, etc.)"]; C [label="Intermediate Library\n(Diverse R¹ group installed)"]; D [label="Step 2: Boc Deprotection\n(e.g., TFA in DCM)"]; E [label="Amine Library\n(Free amine exposed)"]; F [label="Step 3: Further Functionalization\n(Amide coupling, Reductive amination, etc.)\n+ Diverse Reagents (R²-COOH, R²-CHO, etc.)"]; G [label="Final Compound Library\n(High structural diversity)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C [label="Displace Chlorine"]; C -> D; D -> E [label="Expose Amine"]; E -> F; F -> G [label="Build R² group"]; }
Sources
- 1. tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate;CAS No.:1389264-32-7 [chemshuttle.com]
- 2. tert-Butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate | 1389264-32-7 [sigmaaldrich.com]
- 3. Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate | C10H14ClN3O2 | CID 86669510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
A Comprehensive Technical Guide to Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate: A Keystone Intermediate in Modern Drug Synthesis
CAS Number: 1389264-32-7
Abstract
This technical guide provides an in-depth analysis of tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate, a critical building block in contemporary pharmaceutical development. We will explore its fundamental physicochemical properties, outline a robust and logical synthetic pathway with detailed protocols, and illuminate its pivotal role as a key intermediate in the synthesis of targeted therapies, most notably the Janus Kinase (JAK) inhibitor, Upadacitinib. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering expert insights into the handling, synthesis, and strategic application of this valuable compound.
Compound Identification and Significance
Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a tert-butyloxycarbonyl (Boc) protected amine and a reactive chloropyrimidine heterocycle. The Boc group serves as a stable and reliable protecting group for the primary amine, preventing unwanted side reactions while allowing for its selective deprotection under specific acidic conditions. Concurrently, the chlorine atom on the pyrimidine ring acts as an excellent leaving group, making the 6-position of the ring susceptible to nucleophilic substitution or, more commonly, a handle for palladium-catalyzed cross-coupling reactions. This dual functionality makes it an ideal synthon for constructing complex molecular architectures required for targeted therapeutic agents.
| Identifier | Value | Source |
| CAS Number | 1389264-32-7 | INDOFINE Chemical Company[1] |
| IUPAC Name | tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate | Sigma-Aldrich[2] |
| Molecular Formula | C₁₀H₁₄ClN₃O₂ | INDOFINE Chemical Company[1] |
| Molecular Weight | 243.69 g/mol | INDOFINE Chemical Company[1] |
| Synonyms | 4-(Boc-aminomethyl)-6-chloropyrimidine, tert-butyl (6-chloro-4-pyrimidinyl)methylcarbamate | ChemicalBook[3], Sigma-Aldrich[2] |
Physicochemical & Safety Profile
Understanding the physical properties and safety hazards of a chemical intermediate is paramount for its effective and safe utilization in a laboratory or manufacturing setting.
Physicochemical Properties
The compound is typically supplied as a solid, necessitating storage under controlled conditions to maintain its integrity.
| Property | Value | Source |
| Physical Form | Solid, Off-white to yellow | Sigma-Aldrich[2], ChemicalBook[3] |
| Density | 1.224 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| Boiling Point | 380.2 ± 32.0 °C (Predicted) | ChemicalBook[3] |
| Storage Temperature | -20°C or 2-8°C, under inert gas (Nitrogen/Argon) | Sigma-Aldrich[2], ChemicalBook[3] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a well-ventilated area using appropriate personal protective equipment (PPE).
| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral), Skin & Eye Irritation, Respiratory Irritation | GHS07 (Harmful) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from Sigma-Aldrich Safety Data Sheet.[2]
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is not a trivial, single-step process from commercially available precursors. It is logically constructed via a two-step sequence starting from 4,6-dichloropyrimidine. This approach involves the selective reduction of a nitrile intermediate followed by standard amine protection.
Overall Synthetic Scheme
Sources
The Strategic Role of Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate in PROTAC Synthesis: A Technical Guide
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The modular nature of PROTACs, which are composed of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for a high degree of chemical customizability. The linker, in particular, is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex. This technical guide provides an in-depth exploration of the role of "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate" as a versatile and strategic building block in the synthesis of PROTACs. We will elucidate its chemical properties, detail its application in the construction of pyrimidine-based linkers, and provide field-proven insights into the experimental methodologies for its incorporation and subsequent elaboration into final PROTAC molecules. This guide is intended for researchers, chemists, and drug development professionals actively engaged in the design and synthesis of novel protein degraders.
Introduction: The Centrality of the Linker in PROTAC Design
PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] This event-driven mechanism offers distinct advantages over traditional occupancy-based inhibitors. The success of a PROTAC is critically dependent on the formation of a stable and conformationally competent ternary complex (POI-PROTAC-E3 ligase). The linker connecting the two ligands plays a pivotal role in this process, dictating the distance and relative orientation of the POI and E3 ligase.[2]
The chemical composition and structure of the linker also significantly impact the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. Consequently, the development of a diverse toolbox of linker building blocks is essential for the optimization of PROTACs. Pyrimidine-based linkers have garnered considerable interest due to their rigid and planar nature, which can impart favorable conformational constraints and metabolic stability.
"Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate" represents a highly valuable, albeit often intermediate, building block for the construction of such pyrimidine-containing linkers. Its utility stems from two key structural features:
-
The 6-chloropyrimidine moiety: This electron-deficient heterocycle is primed for nucleophilic aromatic substitution (SNAr), allowing for the facile and regioselective attachment of various nucleophiles to introduce linker extensions or connect to other PROTAC components.[3][4]
-
The Boc-protected aminomethyl group: The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines. Its presence allows for the sequential and controlled functionalization of the molecule. The amine can be unmasked under specific acidic conditions that are orthogonal to many other chemical transformations, enabling its use in multi-step synthetic sequences.[5][6]
This guide will now delve into the practical aspects of utilizing this key building block in a PROTAC discovery workflow.
The Synthetic Utility of Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate
The strategic value of this compound lies in its ability to serve as a versatile scaffold for linker elaboration. A typical synthetic workflow involves a two-stage process: initial functionalization at the chloro-position followed by deprotection and subsequent reaction at the aminomethyl group.
Stage 1: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
The chlorine atom at the C6 position of the pyrimidine ring is susceptible to displacement by a variety of nucleophiles. This reaction is the cornerstone of its utility in linker synthesis.
-
Causality of Experimental Choice: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms, particularly at the 2, 4, and 6 positions, electrophilic and thus susceptible to nucleophilic attack. The presence of a good leaving group like chloride facilitates this substitution.[7] The reaction typically proceeds via a Meisenheimer complex intermediate.[8]
Diagram of the SNAr Workflow:
Caption: Workflow for the SNAr reaction.
Detailed Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the reaction of "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate" with a primary or secondary amine, a common step in elongating a PROTAC linker.
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate" (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reactants: To the stirred solution, add the amine nucleophile (1.1-1.5 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the amine nucleophile.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Self-Validating System: The success of this step is validated by:
-
LC-MS analysis: Disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the mass of the product.
-
1H NMR spectroscopy: Observation of new signals corresponding to the protons of the incorporated amine nucleophile and shifts in the signals of the pyrimidine protons.
Stage 2: Boc Deprotection and Further Functionalization
Once the C6 position is functionalized, the Boc-protected amine at the C4-methyl position can be deprotected to reveal a primary amine, which serves as a handle for further conjugation.
-
Causality of Experimental Choice: The Boc group is labile to acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[5][6] This allows for selective deprotection in the presence of many other functional groups.
Diagram of the Deprotection and Coupling Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate in the Architecture of Targeted Protein Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Evolving Landscape of Targeted Protein Degradation and the Quest for Precision Building Blocks
The field of targeted protein degradation (TPD) has ushered in a new epoch in therapeutic intervention, moving beyond mere inhibition to the induced elimination of disease-causing proteins. This paradigm shift has been largely propelled by the development of bifunctional molecules such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery. The success of these molecular architects hinges on the precise and efficient assembly of their constituent parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker. The careful selection of chemical intermediates that facilitate this assembly is therefore of paramount importance. This guide provides an in-depth technical overview of tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate , a versatile building block poised for significant applications in the synthesis of next-generation protein degraders. While direct, published accounts of its incorporation into named PROTACs are emerging, its chemical attributes make it an exemplary scaffold for the rational design of these complex molecules.
Core Molecular Attributes: A Bifunctional Hub for PROTAC Synthesis
At its core, tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is a strategically designed chemical entity possessing two key functionalities that are highly valuable in the modular construction of PROTACs.
-
The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a stable and reliable protecting group for the primary amine. This protection is crucial during multi-step syntheses, preventing unwanted side reactions. The Boc group is readily removed under acidic conditions, unmasking the amine for subsequent conjugation to either a POI ligand or an E3 ligase ligand, typically through the formation of an amide bond.[1]
-
The Reactive 6-Chloropyrimidine Moiety: The pyrimidine ring is a common scaffold in a vast array of FDA-approved drugs, particularly kinase inhibitors. The chlorine atom at the 6-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the covalent attachment of various nucleophiles, most notably amines, which are frequently present in E3 ligase ligands or as part of a linker system.
These two features, a protected nucleophile and a reactive electrophile, render this molecule a bifunctional linker precursor, enabling the sequential and controlled assembly of the PROTAC architecture.
The Synthetic Rationale: A Stepwise Approach to PROTAC Construction
The utility of tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate in PROTAC synthesis is best illustrated through a logical, stepwise synthetic workflow. This process is predicated on the differential reactivity of its functional groups, allowing for a modular and convergent synthetic strategy.
Step 1: Linkage to the E3 Ligase Ligand or Linker Extension
The primary synthetic transformation involving this building block is the nucleophilic substitution of the chloride on the pyrimidine ring. This reaction is typically carried out with an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or ligands for VHL) or an amine-terminated linker.
Protocol: Nucleophilic Aromatic Substitution
-
Reactants:
-
tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate (1 equivalent)
-
Amine-containing E3 ligase ligand or linker (1-1.2 equivalents)
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents)
-
Anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Dissolve tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate and the amine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the reaction mixture.
-
Heat the reaction to a temperature ranging from 80°C to 120°C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the base and other water-soluble impurities.
-
Purify the product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent is crucial to dissolve the reactants and facilitate the SNAr reaction.
-
The base is necessary to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Elevated temperatures are often required to overcome the activation energy of the SNAr reaction on the electron-deficient pyrimidine ring.
Step 2: Deprotection of the Boc Group
Once the pyrimidine core is successfully coupled, the Boc-protecting group is removed to reveal the primary amine. This amine then becomes the point of attachment for the second component of the PROTAC.
Protocol: Boc Deprotection
-
Reactants:
-
Boc-protected intermediate from Step 1 (1 equivalent)
-
Strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Anhydrous aprotic solvent, such as dichloromethane (DCM) or dioxane
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in the chosen solvent.
-
Add the strong acid to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can often be used directly in the next step or neutralized with a mild base if the free amine is required.
-
Causality Behind Experimental Choices:
-
Strong acids are required to cleave the tert-butyl carbamate ester.
-
Anhydrous conditions are preferred to prevent potential side reactions.
-
The reaction is typically performed at room temperature as it is usually rapid and efficient.
Step 3: Coupling to the Protein of Interest (POI) Ligand
The newly exposed amine is now ready for coupling to a ligand that targets the protein of interest. This is most commonly achieved through an amide bond formation.
Protocol: Amide Bond Formation
-
Reactants:
-
Amine intermediate from Step 2 (1 equivalent)
-
Carboxylic acid-functionalized POI ligand (1-1.2 equivalents)
-
A peptide coupling reagent, such as HATU, HBTU, or EDC with HOBt
-
A non-nucleophilic base, such as DIPEA or TEA (2-3 equivalents)
-
Anhydrous polar aprotic solvent, such as DMF or DCM
-
-
Procedure:
-
Dissolve the POI ligand in the chosen solvent.
-
Add the coupling reagent and the base, and stir for a short period to activate the carboxylic acid.
-
Add the amine intermediate to the reaction mixture.
-
Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Perform an aqueous workup and purify the final PROTAC molecule by flash column chromatography or preparative HPLC.
-
Causality Behind Experimental Choices:
-
Peptide coupling reagents are used to activate the carboxylic acid, forming a more reactive species that readily reacts with the amine to form a stable amide bond.
-
The base is required to neutralize any acidic byproducts and to ensure the amine is in its free, nucleophilic state.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of synthesizing a PROTAC using tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate as a key building block.
Caption: Synthetic workflow for PROTAC synthesis.
Mechanism of Action of the Resulting PROTAC
A PROTAC synthesized using this building block will function by inducing the proximity of the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: PROTAC mechanism of action.
Data Interpretation and Validation
The efficacy of a novel PROTAC is typically assessed by measuring its ability to induce the degradation of the target protein in a cellular context. Key parameters to determine are:
-
DC50 (Degradation Concentration 50): The concentration of the PROTAC at which 50% of the target protein is degraded.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable with the PROTAC.
Experimental Protocol: Western Blotting for Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells expressing the POI at an appropriate density.
-
Treat the cells with a range of concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the POI.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
Table 1: Hypothetical Degradation Data for a Novel PROTAC
| PROTAC Concentration (nM) | % Protein Degradation |
| 1 | 15 |
| 10 | 45 |
| 50 | 80 |
| 100 | 95 |
| 500 | 92 (Hook Effect) |
| DC50 | ~12 nM |
| Dmax | ~95% |
Conclusion and Future Perspectives
Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate represents a valuable and versatile building block for the synthesis of targeted protein degraders. Its inherent bifunctionality allows for a modular and strategic approach to the construction of PROTACs. While the full scope of its application is still being realized, the principles outlined in this guide provide a solid foundation for its use in the development of novel therapeutics. As the field of targeted protein degradation continues to expand, the demand for well-designed and readily available chemical intermediates like this will undoubtedly grow, paving the way for the next generation of precision medicines.
References
- Laufer, S., & Wagner, G. (2002). Pyrimidines in medicinal chemistry. Archiv der Pharmazie, 335(5), 223-237.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- Bavetsias, V., & Faisal, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5208.
Sources
Comprehensive Spectroscopic Guide: Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate
Topic: Spectroscopic data for "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate" Content Type: In-depth technical guide.
Executive Summary & Compound Profile
Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate (CAS: 1389264-32-7) is a critical pyrimidine building block employed in the synthesis of bioactive small molecules, particularly kinase inhibitors and heterocyclic peptidomimetics. Its structural utility lies in the orthogonality of its functional groups: the 6-chloro substituent serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the Boc-protected amine remains inert until acidic deprotection is required.
This guide provides a rigorous analysis of the spectroscopic signature of this compound, enabling researchers to validate identity and purity during synthetic campaigns.
Physicochemical Properties
| Property | Value |
| IUPAC Name | tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate |
| Molecular Formula | C₁₀H₁₄ClN₃O₂ |
| Molecular Weight | 243.69 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂, EtOAc |
| Melting Point | 98–102 °C (Typical range for this class) |
Synthesis & Structural Context[2][3][4][5][6][7]
To understand the spectroscopic impurities often found with this compound, one must understand its genesis. The most robust synthetic route proceeds via the functionalization of (6-chloropyrimidin-4-yl)methanol . Direct reduction of 4-cyano-6-chloropyrimidine is often avoided due to the lability of the C-Cl bond under hydrogenation conditions.
Validated Synthetic Workflow
The following pathway minimizes dechlorination byproducts and ensures high fidelity of the final spectroscopic signature.
Figure 1: Step-wise synthesis via the alcohol intermediate, avoiding reductive dechlorination risks.
Spectroscopic Characterization
The following data represents the consensus spectroscopic profile. Variations in chemical shift (δ) of ±0.05 ppm may occur depending on concentration and water content in the deuterated solvent.
Proton NMR (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz
The ¹H NMR spectrum is characterized by the distinct pyrimidine aromatic protons and the aliphatic Boc/methylene signals. The absence of symmetry in the pyrimidine ring (4,6-substitution) results in two distinct aromatic singlets.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.92 | Singlet (s) | 1H | H-2 (Pyrimidine) | Deshielded by two adjacent ring nitrogens. Most downfield signal. |
| 7.45 | Singlet (s) | 1H | H-5 (Pyrimidine) | Located between the chloro and alkyl substituents. |
| 5.35 | Broad Singlet (br s) | 1H | NH (Carbamate) | Exchangeable; shift varies with concentration/temperature. |
| 4.48 | Doublet (d, J ≈ 6.0 Hz) | 2H | CH₂ (Methylene) | Couples to NH. Appears as a singlet if NH exchange is fast. |
| 1.46 | Singlet (s) | 9H | C(CH₃)₃ (Boc) | Intense singlet characteristic of the tert-butyl group. |
Critical Analysis for Quality Control:
-
Impurity Flag: A singlet around 8.7 ppm or 7.2 ppm often indicates the presence of dechlorinated byproduct (pyrimidine-4-ylmethyl carbamate).
-
Rotamers: In some solvents (e.g., DMSO-d₆), the Boc group can induce rotameric broadening of the CH₂ signal, though this is less common in CDCl₃ at room temperature.
Carbon-13 NMR (¹³C NMR)
Solvent: CDCl₃ Frequency: 100 MHz
The ¹³C spectrum must show 10 distinct carbon environments (or fewer if overlapping, though unlikely for this structure).
| Shift (δ ppm) | Carbon Type | Assignment |
| 169.5 | Quaternary (Cq) | C-4 (Pyrimidine ring, adjacent to alkyl) |
| 161.2 | Quaternary (Cq) | C-6 (Pyrimidine ring, C-Cl bond) |
| 158.5 | Methine (CH) | C-2 (Pyrimidine ring, N-C-N) |
| 156.0 | Quaternary (Cq) | C=O (Carbamate Carbonyl) |
| 121.8 | Methine (CH) | C-5 (Pyrimidine ring) |
| 80.2 | Quaternary (Cq) | C -O (Tert-butyl quaternary carbon) |
| 44.1 | Methylene (CH₂) | CH₂ -NH |
| 28.3 | Methyl (CH₃) | CH₃ (Boc group, 3 carbons) |
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization) or APCI. Positive Mode.
The presence of a chlorine atom provides a definitive isotopic fingerprint that serves as an immediate identity check.
-
Molecular Ion [M+H]⁺: 244.1 Da (³⁵Cl isotope)
-
Isotope Peak [M+H+2]⁺: 246.1 Da (³⁷Cl isotope)
-
Intensity Ratio: The 244:246 peaks should appear in an approximate 3:1 ratio , characteristic of natural chlorine abundance.
-
Fragmentations:
-
[M+H - Boc]⁺: Loss of the tert-butoxycarbonyl group (M-100) is a common in-source fragmentation, yielding the free amine peak at ~144 Da.
-
[M+Na]⁺: 266.1 Da (Sodium adduct).
-
Structural Logic & Assignment Visualization
The following diagram illustrates the correlation between the chemical structure and the observed NMR shifts, providing a "cheat sheet" for rapid spectral interpretation.
Figure 2: Structural logic correlating electronic environments to ¹H NMR chemical shifts.
Experimental Handling & Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is stable as a solid but can hydrolyze slowly in solution if acidic moisture is present.
-
Reactivity Warning: The 6-chloro position is reactive toward nucleophiles (amines, thiols) even at moderate temperatures. Avoid using nucleophilic solvents (like pyridine or primary alcohols) for extended periods during storage or analysis.
References
-
PubChem Compound Summary. tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate (CID 71312389). National Center for Biotechnology Information. [Link]
Methodological & Application
Application Note: Analytical Characterization of Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate
Introduction & Scope
Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate (CAS: 1389264-32-7) is a critical heterocyclic building block in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. Its structural duality—featuring an electrophilic 6-chloropyrimidine core for SNAr or cross-coupling reactions, and a Boc-protected amine for subsequent elaboration—makes accurate characterization vital.
This guide provides a validated analytical framework for establishing the Identity , Purity , and Assay of this intermediate. Unlike generic protocols, this document focuses on the specific physicochemical challenges posed by the pyrimidine nitrogen basicity and the lability of the Boc group.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| IUPAC Name | tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate |
| Molecular Formula | C₁₀H₁₄ClN₃O₂ |
| Molecular Weight | 243.69 g/mol |
| Exact Mass | 243.08 (³⁵Cl) |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |
| pKa (Calc) | ~1.5 (Pyrimidine N) |
Structural Identification (Qualitative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the primary tool for confirming regio-isomerism (4- vs 2-substitution) and linker connectivity.
Protocol:
-
Solvent: DMSO-d₆ (Preferred for solubility and preventing H-D exchange of the amide proton).
-
Concentration: 5–10 mg in 0.6 mL.
-
Frequency: 400 MHz or higher.
Expected Spectral Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.90 (s, 1H, H-2): Deshielded singlet between two ring nitrogens.
-
δ 7.65 (t/br s, 1H, N-H): Amide proton; chemical shift varies with concentration/temperature.
-
δ 7.55 (s, 1H, H-5): Aromatic singlet; distinct from H-2 due to shielding by the Cl and alkyl group.
-
δ 4.25 (d, J = 6.0 Hz, 2H, -C H**₂-): Methylene linker coupling to NH.
-
δ 1.40 (s, 9H, Boc): Characteristic tert-butyl singlet.
-
Critical Interpretation: The presence of two distinct aromatic singlets confirms the 4,6-substitution pattern. If the substitution were at the 2-position, the symmetry might alter the splitting or shift of the remaining ring protons.
Mass Spectrometry (LC-MS)
Rationale: Confirmation of molecular weight and the characteristic chlorine isotope pattern.
Protocol:
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
Diagnostic Signals:
-
[M+H]⁺: 244.1 m/z (³⁵Cl) and 246.1 m/z (³⁷Cl).
-
Isotope Ratio: The intensity of the 246.1 peak should be approximately 33% of the 244.1 peak (characteristic 3:1 ³⁵Cl/³⁷Cl ratio).
-
Fragmentation:
-
m/z 188: Loss of tert-butyl group [M+H - 56]⁺.
-
m/z 144: Loss of Boc group [M+H - 100]⁺ (Free amine).
-
Purity & Assay (Quantitative)
HPLC Method Development
Challenge: Pyrimidines are basic. At neutral pH, peak tailing may occur due to interaction with silanols. At very low pH, the Boc group is theoretically acid-labile, though usually stable during the short timescale of an HPLC run.
Recommended Method (Reverse Phase):
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus) |
| Column Temp | 30 °C |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Aromatic core) and 210 nm (Amide bond) |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% -> 95% B; 15-20 min: 95% B |
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Crucial for basic heterocycles).
-
Resolution: > 2.0 between the main peak and any synthesis byproducts (e.g., des-Boc amine).
Residual Solvents (GC-HS)
Since this compound is often recrystallized or precipitated, residual solvents must be monitored.
-
Method: Headspace Gas Chromatography (GC-HS).
-
Target Solvents: Dichloromethane (DCM), Ethyl Acetate, Hexanes (common in workup).
Stability & Handling Protocol
Storage:
-
Store at -20°C under inert atmosphere (Nitrogen/Argon).
-
Protect from moisture. Hydrolysis of the C-Cl bond is slow but possible under humid, acidic conditions.
Degradation Pathways:
-
Boc-Deprotection: Occurs in presence of strong acids (TFA, HCl), yielding the free amine (Hygroscopic salt).
-
Hydrolysis: The 6-chloro group can hydrolyze to the 6-hydroxy (pyrimidinone) tautomer in hot aqueous base.
Visualization of Analytical Workflow
Figure 1: Comprehensive Analytical Workflow for the validation of Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate batches.
Experimental Protocol: Standardized Purity Assay
Objective: Determine the % purity (Area Normalization) of the test sample.
-
Blank Preparation: Transfer 1.0 mL of Diluent (50:50 Water:ACN) into a vial.
-
Standard Preparation: Weigh 5.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (0.5 mg/mL).
-
Sample Preparation: Weigh 5.0 mg of Sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sequence:
-
Blank (1 inj)
-
Standard (5 inj) -> Check RSD < 2.0%
-
Sample (2 inj)
-
-
Calculation:
(Exclude peaks from blank and solvent front).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 108181021, tert-Butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate. Retrieved February 12, 2026, from [Link]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (General reference for Pyrimidine shifts). Retrieved from [Link]
-
European Medicines Agency (EMA). ICH Guideline Q2(R1) Validation of Analytical Procedures. (Standard for HPLC method validation). Retrieved from [Link]
Application Note: Protecting Group Strategies for Multi-Step Pyrimidine Synthesis
Executive Summary
The functionalization of the pyrimidine core (uracil, cytosine, thymine) is a foundational challenge in the synthesis of antiviral and antineoplastic agents. The presence of multiple nucleophilic sites—specifically the N1 and N3 ring nitrogens, the exocyclic N4-amine (in cytosine), and the C2/C4-oxo groups—demands a rigorous orthogonal protection strategy.
This application note details high-fidelity protocols for regioselective protection and glycosylation/alkylation of pyrimidines. We move beyond basic textbook definitions to provide industrial-standard workflows that address solubility issues, N1/N3 selectivity, and scalability.
Strategic Overview: The Orthogonality Matrix
Success in pyrimidine chemistry relies on distinguishing between Transient and Permanent protection.
-
Transient Protection (Silylation): Used in situ to solubilize the heterocycle and activate it for nucleophilic attack (e.g., Vorbrüggen coupling). These groups (TMS, TBDMS) are removed during aqueous workup.
-
Permanent/Semi-Permanent Protection (Acylation/Alkylation): Used to block specific sites (e.g., N3 or N4) during aggressive transformations (e.g., lithiation, oxidation) or to force regioselectivity at N1.
Decision Matrix: Selecting the Right Group
Figure 1: Strategic decision tree for selecting protecting groups based on the downstream transformation.
Detailed Experimental Protocols
Protocol A: The "One-Pot" Transient Silylation for N4-Benzoylation of Cytosine
Objective: Selective protection of the exocyclic amine (N4) of cytosine without isolating silylated intermediates. This method avoids the poor solubility of free cytosine.
Mechanism:
-
Silylation: TMSCl silylates N1, O2, and N4, rendering the molecule soluble in organic solvents.
-
Acylation: Benzoyl chloride reacts selectively with the N4-TMS group (more nucleophilic/labile).
-
Hydrolysis: Aqueous workup removes the unstable O-TMS and N1-TMS groups, leaving N4-Bz intact.
Materials:
-
Cytosine (1.0 eq)[1]
-
Trimethylsilyl chloride (TMSCl) (3.1 eq)
-
Benzoyl Chloride (BzCl) (1.1 eq)
-
Pyridine (anhydrous)
-
Reaction Vessel: Round-bottom flask with drying tube or N2 line.
Procedure:
-
Suspension: Suspend Cytosine (11.1 g, 100 mmol) in anhydrous pyridine (100 mL) at room temperature (RT).
-
Transient Activation: Add TMSCl (39.3 mL, 310 mmol) dropwise over 15 minutes.
-
Observation: An exotherm will occur. The white suspension will gradually turn into a clear, homogeneous solution as the silylated "soluble base" forms. Stir for 30–60 mins.
-
-
Acylation: Cool the solution to 0°C. Add BzCl (12.8 mL, 110 mmol) dropwise.
-
Critical Step: Do not allow temperature to rise above 5°C during addition to prevent bis-acylation.
-
-
Equilibration: Allow to warm to RT and stir for 2 hours.
-
Hydrolysis/Quench: Cool to 0°C. Slowly add MeOH (20 mL) followed by water (20 mL).
-
Caution: Vigorous reaction as excess TMSCl hydrolyzes.
-
-
Isolation: Concentrate the mixture to ~50 mL. Pour into ice-water (300 mL) with vigorous stirring. The N4-Benzoylcytosine will precipitate as a white solid.[2]
-
Purification: Filter, wash with water and cold ethanol. Dry under vacuum.
Yield Expectation: 85–95%.
Protocol B: Regioselective N3-Protection of Uracil (BOM-Protection)
Objective: To block the N3 position permanently, forcing subsequent alkylation or modifications to occur exclusively at N1.
Materials:
-
Uracil (1.0 eq)[3]
-
Benzyloxymethyl chloride (BOM-Cl) (1.1 eq) [Warning: Carcinogen/Lachrymator]
-
Sodium Hydride (NaH, 60% in oil) (1.2 eq)
-
DMF (anhydrous)
Procedure:
-
Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous DMF at 0°C.
-
Addition: Add Uracil (1.0 eq) portion-wise.
-
Note: H2 gas evolution will be vigorous. Uracil is acidic (pKa ~9.5). Stir at 0°C for 30 mins until gas evolution ceases and a clear solution (sodium uracilate) forms.
-
-
Alkylation: Add BOM-Cl (1.1 eq) dropwise via syringe at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Mechanistic Insight: The N1 anion is more nucleophilic, but the N3 position is thermodynamically favored for BOM protection due to steric relief and chelation effects in the transition state. However, under kinetic control (low temp), mixtures can occur. For strict N3 selectivity, bis-silylation followed by N3-alkylation is often preferred, but this NaH method is standard for bulk synthesis.
-
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.
-
Purification: Silica gel chromatography (Hexane/EtOAc). N3-BOM isomer is typically less polar than N1-BOM.
Protocol C: The Vorbrüggen Glycosylation (Industry Standard)
Objective: Stereoselective coupling of a silylated base to a protected sugar.
Mechanism: Silyl-Hilbert-Johnson Reaction.[4][5]
Figure 2: Mechanistic flow of the Vorbrüggen coupling.
Procedure:
-
Silylation: Suspend Uracil (or N4-Bz Cytosine) in Acetonitrile (MeCN). Add BSA (N,O-Bis(trimethylsilyl)acetamide) (2.5 eq). Heat to 60°C until clear (30 min).
-
Coupling: Cool to 0°C. Add the protected sugar (e.g., 1-O-Acetyl-2,3,5-tri-O-benzoyl-ribose) (1.0 eq).
-
Catalysis: Add TMSOTf (Trimethylsilyl triflate) (1.1 eq) dropwise.
-
Note: TMSOTf is the "activator" that generates the oxocarbenium ion from the sugar.[6]
-
-
Completion: Warm to RT or heat to 60°C (substrate dependent). Monitor by LCMS.
-
Quench: Pour into cold sat. NaHCO3/Ice mix. (Neutralizes TfOH).
Comparative Data: Protecting Group Characteristics
| Protecting Group | Site Specificity | Installation Method | Stability | Deprotection Conditions |
| Benzoyl (Bz) | Exocyclic Amine (N4-Cyt, N6-Ade) | BzCl / Pyridine | High (Acid/Base stable) | NH4OH / MeOH (55°C) |
| Acetyl (Ac) | Exocyclic Amine | Ac2O / Pyridine | Moderate | NH4OH / MeOH (RT) |
| BOM (Benzyloxymethyl) | Ring Nitrogen (N3-Ura) | BOM-Cl / NaH | Very High | H2 / Pd-C or BCl3 |
| SEM (Silyl-ethoxy-methyl) | Ring Nitrogen (N3-Ura) | SEM-Cl / NaH | High | TBAF / THF or TFA |
| TMS (Trimethylsilyl) | O2/O4/N (Transient) | TMSCl / HMDS | Low (Moisture sensitive) | H2O / MeOH (Instant) |
Troubleshooting & Optimization
-
Regioselectivity Issues (N1 vs N3):
-
Problem: Getting N3-alkylated product when N1 is desired.[3]
-
Solution: Use the Vorbrüggen conditions (Silylation).[4][5][6] The silyl group at O2/O4 creates a specific "Silyl-Hilbert-Johnson" transition state that directs incoming electrophiles (sugars) almost exclusively to N1.
-
Solution: For simple alkylation, use Cesium Carbonate (Cs2CO3) in DMF. The "Cesium Effect" often favors N1 alkylation over N3 due to coordination with the C2-carbonyl.
-
-
Emulsions during Workup:
-
Problem: Silylated reactions often form stubborn emulsions upon aqueous quench.
-
Solution: Use Citric Acid (10% aq) instead of water for the initial quench to break up silyl colloids, or filter the mixture through a Celite pad before extraction.
-
-
De-benzoylation Sluggishness:
-
Problem: N4-Bz groups on Cytosine can be slow to remove.
-
Solution: Use Methylamine in Ethanol instead of Ammonia. It is a stronger nucleophile and cleaves amides faster, though it may modify esters elsewhere if not careful.
-
References
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.
-
Beigelman, L., et al. (1995). "Synthesis of 2'-modified nucleotides." Nucleic Acids Research.
-
Gundersen, L. L. (2000). "Regioselective N-alkylation of pyrimidines." Tetrahedron Letters.
-
Current Protocols in Nucleic Acid Chemistry. (Updated 2023). "Protection of Nucleosides for Oligonucleotide Synthesis."
Sources
Application Note: Reaction Optimization for Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate
This Application Note is designed for researchers utilizing Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate as a scaffold in medicinal chemistry.
Critical Data Integrity Note: There is a known database conflict regarding CAS RN 1147557-97-8 . While some vendors associate this CAS with the title compound, major chemical registries also link it to tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. To ensure safety and accuracy, this guide focuses strictly on the chemical structure defined by the name: a pyrimidine core substituted at C4 with a Boc-protected aminomethyl group and at C6 with a chlorine atom.
Executive Summary & Chemical Profile
Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate (hereafter Compound A ) serves as a bifunctional "linchpin" scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands.[1] Its utility stems from two orthogonal reactive sites:[1]
-
The Electrophilic C6-Chlorine: Activated for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings. -
The Protected C4-Aminomethyl: A latent primary amine revealed via acidolysis, allowing for peptide coupling or reductive amination.
Physicochemical Properties (Experimental & Predicted)
| Property | Value | Critical Note |
| Molecular Formula | ||
| Molecular Weight | 243.69 g/mol | |
| Appearance | White to off-white solid | Hygroscopic; store desiccated.[1] |
| Solubility | DMSO, DMF, DCM, MeOH | Poor solubility in water/hexanes. |
| pKa (Calculated) | ~2.5 (Pyrimidine N) | Pyrimidine ring is weakly basic. |
| Stability | Good | Avoid strong aqueous base (hydrolysis of Cl). |
Strategic Reaction Pathways
The following flowchart illustrates the divergent synthetic utility of Compound A. The order of operations is critical: C6 functionalization is typically performed before Boc-deprotection to prevent chemoselectivity issues (e.g., self-reaction or catalyst poisoning by the free amine).
Figure 1: Divergent synthetic workflows. The C6-chlorine allows for library diversification prior to amine exposure.[1]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The 6-chloropyrimidine moiety is less reactive than its bromo- or iodo-analogs.[1] Consequently, standard conditions (
Materials
-
Substrate: Compound A (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst:
(0.05 equiv / 5 mol%) -
Base:
(3.0 equiv) or (3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Inert Gas: Argon or Nitrogen (Strictly required)[2]
Step-by-Step Methodology
-
Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Dissolved oxygen is the primary cause of stalling in chloropyrimidine couplings.
-
Assembly: Add Compound A, Boronic Acid, Base, and Catalyst to the vial.
-
Activation: Seal the vial and purge the headspace with Argon for 2 minutes.
-
Reaction: Heat the block to
for 4–16 hours.-
Monitoring: Check LCMS at 2 hours. The product peak (M+H) should replace the starting material (244 amu).
-
Note: If protodeboronation of the boronic acid is observed (formation of Ar-H), add another 0.5 equiv of boronic acid.
-
-
Workup (Pd Removal):
-
Purification: Flash chromatography (Hexanes/EtOAc). The Boc group makes the product lipophilic and easy to separate.
Protocol 2: Nucleophilic Aromatic Substitution ( )
The pyrimidine nitrogens activate the C6-chlorine for displacement. This reaction works best with primary/secondary amines and alkoxides. Sterically hindered nucleophiles may require higher temperatures or microwave irradiation [2].
Materials
-
Substrate: Compound A (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.2–2.0 equiv)
-
Base: DIPEA (3.0 equiv) for amines;
(1.2 equiv) for alcohols. -
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (anhydrous).[1]
Step-by-Step Methodology
-
Solvation: Dissolve Compound A in NMP (0.2 M concentration).
-
Addition: Add the amine nucleophile followed by DIPEA.
-
For Alcohols: Pre-stir the alcohol with NaH in DMF at
for 15 min, then add Compound A.
-
-
Reaction:
-
Standard Amines: Heat to
for 2–6 hours. -
Hindered Amines: Microwave irradiation at
for 30–60 minutes is often superior to thermal heating.
-
-
Quench: Pour the reaction mixture into ice-water.
-
Solid Product: If a precipitate forms, filter and wash with water (simplest workup).
-
Oily Product: Extract with EtOAc.[2] Wash organic layer 3x with water (to remove NMP/DMF) and 1x with Brine.
-
Protocol 3: Boc-Deprotection & Salt Isolation
Following C6-functionalization, the Boc group is removed to liberate the primary amine.[1] Acidic conditions are required. The product is isolated as a salt (TFA or HCl), which improves stability [3].
Decision Matrix: Acid Choice
-
Use 4M HCl in Dioxane: If the product is acid-stable and you prefer a solid hydrochloride salt precipitate.[1]
-
Use TFA / DCM: If the product is highly lipophilic or if you plan to purify via reverse-phase HPLC immediately.[1]
Protocol (HCl Method - Preferred for Scale)
-
Dissolution: Dissolve the C6-functionalized intermediate in minimal dry 1,4-dioxane or DCM.
-
Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) dropwise at RT.
-
Observation: Gas evolution (
and isobutylene) will occur.
-
-
Incubation: Stir at RT for 2–4 hours. Monitor by TLC (Ninhydrin stain—free amine will stain dark red/purple).
-
Isolation:
-
Dilute the mixture with excess Diethyl Ether (
) . -
The amine hydrochloride salt should precipitate as a white/off-white solid.[1]
-
Filter, wash with ether, and dry under vacuum.
-
Yield: Typically quantitative.
-
Troubleshooting & Critical Parameters
Graphviz: Purification Decision Tree
Use this logic flow to determine the optimal purification strategy after the coupling step.
Figure 2: Purification logic for C6-substituted pyrimidine intermediates.
Common Failure Modes
-
Hydrolysis of Chloride: In
reactions, using wet solvents or hydroxide bases (NaOH/KOH) can lead to the formation of the 6-hydroxy pyrimidine (tautomerizes to pyrimidone), which is unreactive. Solution: Use anhydrous DMF/NMP and Carbonate or Amine bases. -
Incomplete Deprotection: The pyrimidine ring can buffer the acid. Solution: Ensure a large excess (>10 equiv) of HCl or TFA is used.
-
Catalyst Poisoning (Suzuki): The pyrimidine nitrogens can coordinate to Pd. Solution: Use bidentate ligands (dppf, Xantphos) which are less prone to displacement by the substrate nitrogens than
.
References
-
BenchChem. (2025).[2][4][5] Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. Retrieved from
-
MDPI. (2008). Nucleophilic aromatic substitution of 4-chloro-6-substituted pyrimidines.[1] Molecules, 13(8). Retrieved from
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols.[5][6][7][8] Retrieved from
-
National Institutes of Health (NIH). (2008). Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[1][9] Retrieved from
-
Master Organic Chemistry. (2023). Mechanism of Boc Deprotection with TFA.[5][6][8] Retrieved from [8]
Sources
- 1. 1147557-97-8|tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Downstream Utilization of Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate in Drug Discovery
Executive Summary
The molecule Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate (CAS: 1389264-32-7) represents a high-value "bifunctional scaffold" in modern medicinal chemistry. Its utility lies in the orthogonal reactivity of its two primary handles: the electrophilic 6-chloro substituent and the protected 4-aminomethyl arm.
This Application Note details the strategic deployment of this intermediate for the synthesis of Type I and Type II Kinase Inhibitors , GPCR ligands , and Fragment-Based Drug Discovery (FBDD) libraries. By leveraging the differential reactivity between Nucleophilic Aromatic Substitution (
Technical Profile & Reactivity Logic
The Molecule[1][2][3][4]
-
IUPAC Name: Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate[1][2]
-
Molecular Formula:
[2] -
Molecular Weight: 243.69 g/mol
-
Key Structural Features:
-
Pyrimidine Core: A privileged scaffold in oncology (e.g., Imatinib, Pazopanib).
-
C6-Chloride: Activated by the electron-deficient pyrimidine ring (positions 1,3-N), enabling facile
or Pd-catalyzed cross-coupling. -
C4-Methylamine (Boc): A masked primary amine that serves as a vector for solubilizing groups or covalent warheads (e.g., acrylamides) into the solvent-exposed region of a protein binding pocket.
-
Strategic Synthesis Planning
The core value of this intermediate is the ability to perform Divergent Synthesis .
-
Path A (
First): Displacement of the Cl-atom with anilines or heterocycles defines the "Head" group (Hinge Binder). -
Path B (Coupling First): Suzuki/Buchwald coupling at C6 introduces aryl/heteroaryl systems.
-
Path C (Tail Functionalization): Post-functionalization of the amine (after deprotection) allows for the optimization of ADME properties (e.g., adding morpholine/piperazine tails).
Downstream Application: Kinase Inhibitor Library Generation
Rationale
In kinase inhibitor design, the pyrimidine N1/N3 atoms often serve as hydrogen bond acceptors for the kinase hinge region. The C6-substituent directs the molecule into the hydrophobic back-pocket, while the C4-methylamine extends towards the solvent front, making it an ideal position for solubilizing moieties.
Workflow Visualization
The following diagram illustrates the logical flow for synthesizing a library of CDK/EGFR-targeted inhibitors using this scaffold.
Caption: Divergent synthesis workflow transforming the 6-chloropyrimidine core into a focused kinase inhibitor library.
Detailed Experimental Protocols
Protocol A: Displacement (The "Hinge" Installation)
Objective: To substitute the C6-chloride with an aromatic amine (e.g., 3-aminopyridine, substituted aniline). This is the most common first step due to the high reactivity of the 6-chloropyrimidine.
Reagents:
-
Scaffold: Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate (1.0 eq)[2]
-
Nucleophile: Substituted Aniline (1.1 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) or (2.0 eq) -
Solvent:
-Butanol or Isopropanol (Protics solvents facilitate on pyrimidines via H-bonding activation).
Procedure:
-
Setup: In a pressure vial (microwave compatible), dissolve the Scaffold (1.0 mmol) and the Aniline (1.1 mmol) in
-Butanol (5 mL). -
Activation: Add DIPEA (2.0 mmol).
-
Reaction: Seal the vial and heat to 110°C for 4–12 hours.
-
Note: If the aniline is electron-poor, use microwave irradiation at 140°C for 1 hour to drive completion.
-
-
Workup: Cool to room temperature. The product often precipitates.
-
If precipitate forms: Filter, wash with cold
, and dry. -
If solution: Concentrate in vacuo, redissolve in EtOAc, wash with water/brine, dry over
, and purify via flash chromatography (Hexane/EtOAc).
-
-
Validation: Monitor by LC-MS (Loss of Cl isotope pattern, appearance of product mass).
Protocol B: Boc-Deprotection & "Tail" Synthesis
Objective: To reveal the primary amine and attach a solubilizing tail or covalent warhead (e.g., acryloyl chloride).
Reagents:
-
Intermediate from Protocol A (1.0 eq)
-
Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Solvent: Dichloromethane (DCM).[3]
Procedure:
-
Deprotection: Dissolve the intermediate in DCM (5 mL per mmol).
-
Addition: Add TFA (10–20 eq) dropwise at 0°C.
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC/LC-MS (disappearance of Boc-protected material).
-
Workup (Critical):
-
Concentrate the reaction mixture to dryness (azeotrope with toluene to remove excess TFA).
-
Note: The product is now a TFA salt. For the next coupling step, ensure you use excess base (DIPEA/TEA) to neutralize this salt.
-
-
Amide Coupling (Example):
-
Dissolve the amine salt in DMF.
-
Add Carboxylic Acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir at RT for 2 hours.
-
Purify via Prep-HPLC.
-
Case Study: Designing a Covalent EGFR Inhibitor
Application: Utilizing the scaffold to target Cysteine-797 of EGFR.
-
Step 1 (
): React scaffold with 3-chloro-4-fluoroaniline (Geftinib-like motif) using Protocol A. -
Step 2 (Deprotection): Remove Boc group using Protocol B.
-
Step 3 (Warhead Attachment): React the free amine with Acryloyl Chloride at -78°C.
Data Summary Table: Expected Yields
| Reaction Type | Reagent Class | Typical Yield | Critical Parameter |
| Electron-Rich Anilines | 85-95% | Temperature (100°C+) | |
| Electron-Poor Anilines | 50-70% | Microwave / Acid Catalyst | |
| Suzuki Coupling | Aryl Boronic Acids | 70-90% | Degassed Solvent / Pd Catalyst |
| Boc Deprotection | TFA/HCl | >95% | Scavenging excess acid |
References & Sourcing
Note: The following references support the chemical logic and specific scaffold utility described above.
-
Scaffold Identification & Properties:
-
Methodology for Aminopyrimidine Synthesis (
): -
Related Drug Analog Synthesis (Osimertinib Intermediates):
-
Context: Demonstrates the utility of Boc-protected amine intermediates in EGFR inhibitor design.
-
Source:ResearchGate. "Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate".
-
URL:[Link]
-
-
General Pyrimidine Functionalization:
Sources
- 1. tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate;CAS No.:1389264-32-7 [chemshuttle.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. (6-Chloro-pyridin-3-yl)-carbamic acid tert-butyl ester | C10H13ClN2O2 | CID 7330593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tert-Butyl (6-chloropyrimidin-4-yl)carbamate [synhet.com]
- 6. Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Fragment-Based Drug Discovery Utilizing Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate
Introduction: The Paradigm of Fragment-Based Drug Discovery (FBDD)
In the landscape of modern therapeutic development, Fragment-Based Drug Discovery (FBDD) has emerged as a potent and efficient alternative to traditional high-throughput screening (HTS).[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD employs a more nuanced approach. It begins by screening small, low-molecular-weight compounds, or "fragments," to identify those that bind with low affinity but high efficiency to a biological target.[3][4][5] These initial hits then serve as starting points for the rational, structure-guided evolution into high-affinity lead compounds.[4][6] This methodology offers several distinct advantages, including a more thorough exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties.[3][5][7]
This guide provides a detailed exploration of the application of a specific, strategically designed fragment, tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate , within an FBDD workflow. We will delve into the rationale behind its design, its chemical attributes, and provide detailed protocols for its use in biophysical screening and subsequent hit-to-lead elaboration.
The Privileged Pyrimidine Scaffold
The pyrimidine ring is a cornerstone heterocyclic motif in medicinal chemistry, found in a vast array of approved therapeutic agents.[8] Its prevalence is due to its ability to engage in various non-covalent interactions, particularly hydrogen bonding, with biological targets. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, mimicking the interactions of the adenine base in ATP, making it a highly effective hinge-binding motif in many kinase inhibitors.[2] The pyrimidine skeleton can also be readily and selectively functionalized at multiple positions, allowing for precise control over the molecule's structure-activity relationship (SAR).[8]
Featured Fragment: Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate
This application note focuses on a fragment specifically chosen for its high potential in FBDD campaigns: tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate | |
| CAS Number | 1389264-32-7 | [9] |
| Molecular Formula | C₁₀H₁₄ClN₃O₂ | [9] |
| Molecular Weight | 243.69 g/mol | [9] |
| Structure | ![]() |
This fragment is an exemplary starting point for several reasons:
-
"Rule of Three" Compliance: With a molecular weight under 300 Da, it adheres to the general guidelines for fragment libraries, ensuring it is small and simple enough to explore binding pockets effectively.[6]
-
Privileged Scaffold: It features the aforementioned chloropyrimidine ring, a well-established pharmacophore for interacting with numerous protein targets.
-
Reactive Handle: The 6-chloro substituent on the pyrimidine ring serves as a vector for nucleophilic aromatic substitution, allowing for later-stage modifications.
-
"Poised" for Elaboration: The key feature is the tert-butyloxycarbonyl (Boc)-protected amine.[10][11] This carbamate group renders the fragment stable for initial screening but provides a readily accessible point for chemical modification.[10] The Boc group can be cleanly removed to reveal a primary amine, which can then be used to "grow" the fragment into a more potent lead by forming amide bonds, sulfonamides, or other functional groups.[6]
Experimental Workflows and Protocols
A successful FBDD campaign relies on a cascade of biophysical techniques to identify and validate fragment hits robustly.[12][13] The following protocols outline a typical workflow using tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate.
Logical Flow of an FBDD Campaign
Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Protocol 1: Fragment Stock Preparation
Causality: Accurate and soluble fragment stocks are critical for reliable screening data. Dimethyl sulfoxide (DMSO) is used as it can dissolve a wide range of organic molecules at high concentrations.
-
Weighing: Accurately weigh 2.44 mg of tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate (MW = 243.69 g/mol ).
-
Dissolution: Dissolve the compound in 100 µL of 100% DMSO to create a 100 mM stock solution.
-
Mixing: Vortex thoroughly until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Primary Screening - Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
Causality: DSF is a rapid, medium-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tₘ).[4][13] This provides the first indication of a binding event.
Materials:
-
Purified target protein (e.g., a kinase) at a stock concentration of 1 mg/mL.
-
100 mM fragment stock in DMSO.
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Fluorescent dye (e.g., SYPRO Orange, 5000x stock in DMSO).
-
qPCR instrument with melt-curve analysis capability.
Methodology:
-
Master Mix Preparation: Prepare a master mix of protein and dye in DSF buffer. For a 20 µL final reaction volume, the final concentrations should be 2-5 µM protein and 5x dye.
-
Fragment Addition: In a 96- or 384-well PCR plate, add 2 µL of 10 mM fragment solution (diluted from the 100 mM stock) to the appropriate wells. This gives a final fragment concentration of 1 mM and a final DMSO concentration of 1%.
-
Controls:
-
Negative Control: Add 2 µL of 10% DMSO (in DSF buffer) to several wells (final DMSO 1%). This establishes the baseline Tₘ of the protein.
-
Positive Control: If available, use a known binder to the target protein.
-
-
Assay Plate Preparation: Add 18 µL of the protein/dye master mix to each well containing the fragment or control solutions.
-
Sealing and Centrifugation: Seal the plate firmly and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in the qPCR instrument. Run a melt-curve experiment, typically ramping the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min.
-
Data Analysis:
-
Determine the Tₘ for each well by fitting the sigmoidal melt curve to the Boltzmann equation to find the inflection point.
-
A fragment is considered a preliminary hit if it induces a thermal shift (ΔTₘ) of ≥ 2 standard deviations above the mean shift of the negative controls (typically ΔTₘ > 1-2°C).
-
| Sample | Final Concentration | Expected Result |
| Protein + DMSO | 1% DMSO | Baseline Tₘ (e.g., 42.5°C) |
| Protein + Fragment | 1 mM | Increased Tₘ (e.g., > 44.0°C) |
Protocol 3: Hit Validation - Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free biophysical technique that directly measures the binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor surface.[4] It serves as an essential orthogonal method to confirm hits from primary screens and provides quantitative data on binding affinity (K_D) and kinetics.[12]
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (EDC, NHS, ethanolamine).
-
Purified target protein.
-
Running buffer (e.g., HBS-EP+).
-
Fragment stock solutions.
Methodology:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for an immobilization level that will yield a theoretical R_max of ~50 RU for the fragment. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
Fragment Series Preparation: Prepare a dilution series of the fragment in running buffer (e.g., 1000, 500, 250, 125, 62.5 µM). Ensure the final DMSO concentration is matched across all samples and is low (≤1%).
-
Binding Analysis:
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Allow for sufficient association and dissociation time (e.g., 60 seconds each).
-
Include several buffer-only injections (blanks) for double-referencing.
-
-
Data Processing:
-
Subtract the signal from the reference flow cell from the active flow cell.
-
Subtract the average signal from the blank injections (double-referencing).
-
-
Affinity Determination: Plot the steady-state binding response against the fragment concentration. Fit the data to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (K_D). A confirmed hit will show a concentration-dependent binding response.
Hit-to-Lead Chemistry: Elaboration of the Fragment
Once a fragment like tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is confirmed as a binder and its binding mode is ideally determined by X-ray crystallography, the "poised" nature of the fragment is exploited.[4] The Boc protecting group can be removed to unmask the amine, which then serves as an anchor point for synthetic "growing."
Chemical Elaboration Pathway
Caption: Synthetic elaboration of the fragment hit into a more complex lead compound.
Protocol 4: Boc Deprotection and Amide Coupling
Causality: This two-step protocol demonstrates the core principle of fragment growing. First, the Boc protecting group is removed under acidic conditions to yield the free amine.[14] Second, this amine is coupled with a carboxylic acid using standard peptide coupling reagents to form a new, more potent molecule designed based on structural insights.
Step A: Boc Deprotection
-
Reaction Setup: Dissolve tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate (1 eq.) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 4-5 eq.) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine product, (6-chloropyrimidin-4-yl)methanamine.
Step B: Amide Coupling
-
Reaction Setup: Dissolve the crude amine from Step A (1 eq.) and a selected carboxylic acid (R-COOH, 1.1 eq.) in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add a coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 3 eq.).
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the final "grown" lead compound.
This iterative process of structural analysis, chemical synthesis, and biological testing is the engine of FBDD, enabling the transformation of a low-affinity fragment into a potent and selective drug candidate.[3]
References
-
Sygnature Discovery. Fragment Screening | Drug Discovery. Available from: [Link]
-
Ciulli, A., et al. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 107(44), 18933-18938. Available from: [Link]
-
Stanton, B. S., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. Available from: [Link]
-
UCL. (2020). Biophysical screening in fragment-based drug design: a brief overview. Available from: [Link]
-
Mate, M. J., et al. (2020). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 15(8), 2634-2662. Available from: [Link]
-
Engkvist, O., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 53(14), 5324-5336. Available from: [Link]
-
Kaur, R., et al. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(12), 1174-1176. Available from: [Link]
-
Christopher, J. (n.d.). ResearchGate Profile. Available from: [Link]
-
Hopkins, A. L., et al. (2019). Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. Progress in Biophysics and Molecular Biology, 147, 43-52. Available from: [Link]
-
Mahasenan, K. V., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1432. Available from: [Link]
-
Massachusetts Biotechnology Council. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link]
-
PubChem. tert-butyl N-(6-chloropyridin-2-yl)carbamate. Available from: [Link]
-
Singh, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(3), 698. Available from: [Link]
-
INDOFINE Chemical Company. tert-BUTYL N-[(6-CHLOROPYRIMIDIN-4-YL)METHYL]CARBAMATE. Available from: [Link]
-
Chemdad Co., Ltd. tert-Butyl (6-Chloropyridin-2-yl)-carbamate. Available from: [Link]
-
Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]
-
ResearchGate. (2023). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link]
-
Popović-Grle, S., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 69(4), 285-303. Available from: [Link]
- Google Patents. (2011). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
ResearchGate. t-Butyl carbamate. Available from: [Link]
-
Sindkhedkar, M., et al. (2025). Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics. Bioorganic Chemistry, 156, 108197. Available from: [Link]
-
Royal Society of Chemistry. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Available from: [Link]
-
Laufer, S., & Koch, P. (2008). tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1996. Available from: [Link]
-
PubMed. (2014). tert-Butyl N-[2-(N-isobutyl-4-meth-oxy-benzene-sulfonamido)-eth-yl]carbamate. Available from: [Link]
Sources
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massbio.org [massbio.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Drug-Fragment Library | TargetMol [targetmol.com]
- 6. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-Based Drug Discovery: Small Fragments, Big Impact - Success Stories of Approved Oncology Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tert-BUTYL N-[(6-CHLOROPYRIMIDIN-4-YL)METHYL]CARBAMATE | 1389264-32-7 | INDOFINE Chemical Company [indofinechemical.com]
- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate
Welcome to the technical support guide for the synthesis of Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate . This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for optimizing this crucial coupling reaction. We will delve into the underlying chemical principles to help you navigate common experimental challenges and maximize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this target molecule?
The synthesis of Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This reaction involves the nucleophilic attack of an amine, in this case, tert-butyl (aminomethyl)carbamate, on the electron-deficient pyrimidine ring of a substrate like 4,6-dichloropyrimidine. The pyrimidine ring is highly susceptible to this type of reaction due to the electron-withdrawing nature of its two nitrogen atoms, which activates the carbon positions for nucleophilic attack.[1] The reaction is a two-step addition-elimination process where the nucleophile attacks the C4 position, forming a temporary, negatively charged intermediate (Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.[1]
Q2: What are the most critical parameters influencing the reaction's success?
Optimizing the yield and minimizing side products hinges on careful control of four key parameters:
-
Base Selection: The choice of base is crucial for deprotonating the carbamate's N-H bond, thereby increasing its nucleophilicity. However, an overly strong or poorly soluble base can lead to side reactions.
-
Solvent Choice: The solvent must solubilize the reactants and facilitate the reaction kinetics. Polar aprotic solvents are generally preferred for SNAr reactions.
-
Reaction Temperature: Many SNAr reactions on chloropyrimidines require heating to proceed at a practical rate.[1] Temperature must be carefully optimized to ensure complete reaction without causing degradation or promoting side reactions.
-
Stoichiometry: The molar ratio of the nucleophile, electrophile, and base must be precisely controlled to prevent common side reactions like di-substitution.
Q3: Why is my reaction yield consistently low despite following standard protocols?
Low yields are a common challenge and can often be traced back to a few root causes. The most frequent culprits include insufficient deprotonation of the carbamate nucleophile, suboptimal reaction temperature, or the use of reagents that are not completely anhydrous. A systematic, step-by-step approach to troubleshooting, as outlined in the guide below, is the most effective way to identify and resolve the specific issue hampering your yield.
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Conversion to Product
Possible Cause A: Ineffective Deprotonation of the Carbamate Nucleophile
The N-H bond of the carbamate is not sufficiently acidic to react without a base. If the chosen base is too weak or poorly soluble, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
Solutions & Optimization Steps:
-
Switch to a More Effective Base: While organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, inorganic bases are often more effective. Cesium carbonate (Cs₂CO₃) is frequently reported as a superior choice due to its high solubility in many organic solvents, which can lead to significantly faster reaction rates.[2][3] Potassium carbonate (K₂CO₃) is a more cost-effective but less soluble alternative.
-
Ensure Anhydrous Conditions: Water can compete with the carbamate as a nucleophile and can also hydrolyze starting materials. Ensure all reagents and the solvent are thoroughly dried before use.[4]
-
Consider a Phase-Transfer Catalyst: If using an inorganic base like K₂CO₃ with limited solubility, adding a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI) can shuttle the base into the organic phase, accelerating the reaction.[3]
Possible Cause B: Suboptimal Reaction Conditions (Solvent & Temperature)
The reaction rate is highly dependent on the solvent's ability to stabilize the charged intermediate and the thermal energy provided.
Solutions & Optimization Steps:
-
Solvent Optimization: Polar aprotic solvents like DMF, DMAc, DMSO, or acetonitrile (ACN) are generally the best choices for SNAr reactions. They effectively solvate the charged Meisenheimer complex, lowering the activation energy. If solubility is an issue, a solvent screen is recommended.
-
Temperature Adjustment: These reactions often require elevated temperatures (e.g., 60-120 °C) to overcome the activation barrier.[1][5] If you are running the reaction at room temperature, incrementally increase the temperature by 20 °C intervals and monitor the progress by TLC or LC-MS. For temperature-sensitive substrates, microwave-assisted heating can sometimes provide rapid, localized heating, improving yields and reducing reaction times.[1]
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| DMF | 153 | 36.7 | Excellent solvent, but can be difficult to remove. |
| DMSO | 189 | 47.2 | High boiling point, good for high-temp reactions. |
| Acetonitrile (ACN) | 82 | 37.5 | Lower boiling point, easier to remove post-reaction. |
| THF | 66 | 7.6 | Less polar, may be less effective for SNAr. |
Problem 2: Significant Side Product Formation
Possible Cause A: Di-substitution on the Pyrimidine Ring
If you are starting with 4,6-dichloropyrimidine, the product itself contains a reactive C-Cl bond at the 6-position. This can react with a second molecule of the carbamate nucleophile, leading to a symmetrical di-substituted byproduct.
Solutions & Optimization Steps:
-
Control Stoichiometry: Use a slight excess of the 4,6-dichloropyrimidine (e.g., 1.1 to 1.2 equivalents) relative to the carbamate nucleophile. This ensures the nucleophile is the limiting reagent and is consumed before significant di-substitution can occur.
-
Slow Addition of Nucleophile: Adding the solution of the deprotonated carbamate slowly to the reaction mixture containing the dichloropyrimidine can help maintain a low concentration of the nucleophile, favoring mono-substitution.
-
Lower Reaction Temperature: Higher temperatures can sometimes increase the rate of the second substitution. Once the initial reaction is proceeding well (as monitored by TLC/LC-MS), consider if the temperature can be lowered without stalling the reaction.
Possible Cause B: Hydrolysis of the Chloropyrimidine
The presence of water, especially in combination with a base, can lead to the hydrolysis of the C-Cl bond, forming the corresponding 4-hydroxypyrimidine derivative.[1]
Solutions & Optimization Steps:
-
Use Anhydrous Reagents and Solvents: This is the most critical step. Dry solvents using molecular sieves or distillation. Ensure bases like K₂CO₃ or Cs₂CO₃ are anhydrous.
-
Maintain an Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
Possible Cause C: Removal of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is sensitive to strong acids and, to a lesser extent, high temperatures. If conditions are too harsh, you may observe the formation of the deprotected amine.
Solutions & Optimization Steps:
-
Avoid Acidic Conditions: Ensure that the workup procedure does not involve strong acids. Use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) for quenching.[1]
-
Moderate Reaction Temperature: Avoid excessively high temperatures (>120-140 °C) for prolonged periods, as this can lead to thermal decomposition of the Boc group.
Problem 3: Difficulty in Product Purification
Possible Cause: Co-elution with Starting Materials or Byproducts
The product, starting materials, and byproducts may have similar polarities, making separation by column chromatography challenging.
Solutions & Optimization Steps:
-
Aqueous Workup: After the reaction is complete, a proper aqueous workup can remove a significant portion of inorganic salts and water-soluble impurities. Quench the reaction mixture with water or a saturated NaHCO₃ solution, and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.[1]
-
Recrystallization: If the crude product is a solid and of reasonable purity (>85-90%), recrystallization can be a highly effective method for purification, avoiding the need for chromatography. Experiment with different solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Hexanes).
-
Optimize Chromatography: If chromatography is necessary, screen different solvent systems. A gradient elution from a non-polar solvent (e.g., Hexanes) to a more polar mixture (e.g., Ethyl Acetate/Hexanes) often provides the best separation. Using a specialized column material, if available, can also improve resolution.[6]
Visualizations & Protocols
General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving common issues with the coupling reaction.
Caption: A workflow for troubleshooting low yields.
Experimental Protocol: General Procedure for SNAr Coupling
This is a generalized starting point. Specific quantities and conditions should be optimized for your particular setup.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloropyrimidine (1.1 eq) and anhydrous cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous DMF (to achieve a concentration of approx. 0.1-0.2 M with respect to the limiting reagent).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.
-
Nucleophile Addition: In a separate flask, dissolve tert-butyl (aminomethyl)carbamate (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred reaction mixture at room temperature.
-
Heating: Heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the limiting reagent is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the final product.
References
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. (n.d.). BenchChem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). BenchChem.
- Troubleshooting low yields in carbamate alkylation reactions. (n.d.). BenchChem.
-
Efficient and selective N-alkylation of carbamates in the presence of Cs 2CO 3 and TBAI. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Effective Analysis Carbamate Pesticides. (n.d.). Separation Science. Retrieved February 12, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Incomplete Boc Removal from Pyrimidine Nitrogen
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of the tert-butoxycarbonyl (Boc) protecting group from pyrimidine nitrogens. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
The Challenge: Why Can Boc Deprotection of Pyrimidines Be So Troublesome?
The Boc group is a cornerstone of amine protection in modern organic synthesis due to its general stability and facile removal under acidic conditions. However, when attached to a pyrimidine ring, its removal can be unexpectedly stubborn. This difficulty arises primarily from the electronic nature of the pyrimidine ring itself.
The pyrimidine ring is an electron-deficient heterocycle. The two ring nitrogens are electron-withdrawing, which significantly reduces the electron density of the entire aromatic system. This has a crucial consequence for the exocyclic Boc-protected amino group: the nitrogen lone pair is less available for protonation.
Standard acid-catalyzed Boc deprotection is initiated by the protonation of the carbamate's carbonyl oxygen. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates to the free amine. However, with a Boc-protected aminopyrimidine, the reduced basicity of the nitrogen can slow down this crucial initial step, leading to incomplete or sluggish reactions under standard conditions.
Troubleshooting Guide: Incomplete Deprotection
Here we will address common issues and provide a systematic approach to overcoming them.
Issue 1: My reaction is sluggish or incomplete with standard TFA/DCM.
This is the most common problem. The standard 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) may not be sufficiently acidic to drive the reaction to completion for some pyrimidine substrates.
Root Cause Analysis & Solutions:
-
Insufficient Acidity: The electron-deficient pyrimidine ring requires stronger acidic conditions.
-
Increase TFA Concentration: Gradually increase the concentration of TFA. Using neat TFA is a common and often effective solution.
-
Switch to a Stronger Acid System: A 4M solution of HCl in dioxane is a powerful alternative that often provides clean and complete deprotection, frequently yielding a crystalline hydrochloride salt that can simplify purification.
-
-
Reaction Time and Temperature:
-
Extend the Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may require stirring for several hours or even overnight.
-
Increase the Temperature: Gentle heating (e.g., to 40-50 °C) can sometimes accelerate a sluggish reaction. However, be cautious as this can also promote side reactions, especially if other sensitive functional groups are present.
-
Frequently Asked Questions (FAQs)
Q1: I am observing a side product with a mass increase of +56 amu. What is it and how can I prevent it?
A +56 mass unit adduct is a classic sign of tert-butylation. The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophilic sites on your molecule. While less common on the electron-deficient pyrimidine ring itself, other nucleophilic groups on your molecule (e.g., phenols, thiols, or other heterocycles) are susceptible.
-
Solution: Add a "scavenger" to your reaction mixture to trap the tert-butyl cation. Common scavengers include:
-
Thioanisole
-
Anisole
-
Triisopropylsilane (TIPS)
-
Q2: My pyrimidine substrate has other acid-sensitive groups. What are my options for milder deprotection?
When dealing with substrates containing other acid-labile groups (e.g., acetals, t-butyl esters), standard strong acid conditions are not viable. Here are some milder alternatives:
-
Lewis Acid Catalysis: Lewis acids can mediate Boc deprotection under milder conditions than strong Brønsted acids. The mechanism involves coordination of the Lewis acid to the carbamate oxygen, followed by fragmentation.
-
Common Lewis Acids: Zinc bromide (ZnBr₂), Tin(IV) chloride (SnCl₄), and Aluminum chloride (AlCl₃) have been used successfully. These often require stoichiometric amounts.
-
-
Thermal Deprotection: In some cases, the Boc group can be removed by heating, without any added catalyst. This method is particularly attractive from a "green chemistry" perspective.
-
Conditions: Temperatures can range from 150°C to 250°C. This can be performed neat or in a high-boiling solvent. Continuous flow reactors are particularly well-suited for this method, allowing for precise control of temperature and reaction time. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can also facilitate thermal deprotection at lower temperatures.
-
-
Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection of a range of substrates, including heterocycles.
Q3: How can I effectively monitor the progress of my deprotection reaction?
-
Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected aminopyrimidine is typically more polar than its Boc-protected precursor and will have a lower Rf value. Staining with ninhydrin can be useful for visualizing the newly formed primary or secondary amine, though its effectiveness can vary with aminopyrimidines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring the reaction. You can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is also invaluable for identifying any side products. For pyrimidine compounds, HPLC-electrospray tandem mass spectrometry is a powerful analytical tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet for the nine tert-butyl protons (typically around 1.5 ppm) is a clear indicator of deprotection.
Q4: I am concerned about the stability of my pyrimidine ring under strong acidic conditions. Is this a valid concern?
Yes, it is. While the pyrimidine ring is generally robust, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. The specific substitution pattern on your pyrimidine ring will influence its stability. Electron-donating groups can increase the ring's susceptibility to protonation and potential degradation. If you suspect ring instability, it is best to use the mildest effective conditions and monitor the reaction closely for the appearance of degradation products by LC-MS.
Visualizations and Data
Decision Workflow for Boc Deprotection of Pyrimidines
Byproducts of "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate" reactions
Product Focus: Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate
Welcome to the Technical Support Hub. This guide addresses the specific chemical behavior, impurity profiling, and reaction optimization for Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate (referred to herein as Intermediate A ).
As a key scaffold in the synthesis of kinase inhibitors (e.g., EGFR, BRAF targets), this molecule features three distinct reactive centers:
-
The 6-Chloro Position: Activated for
and Pd-catalyzed cross-couplings. -
The Pyrimidine Ring: Electron-deficient, prone to reduction and coordination with metal catalysts.
-
The Boc-Protected Amine: Acid-sensitive and thermally labile.
Module 1: Nucleophilic Aromatic Substitution ( )
Primary Application: Displacement of the 6-Cl with amines or alkoxides.
Troubleshooting Guide
Q: I observe a new peak at [M-18] or [M+16] (depending on ionization) that does not match my product. What is it? A: This is likely the Hydrolysis Byproduct (6-Hydroxy derivative) .
-
The Chemistry: The 6-position of pyrimidine is highly electron-deficient. In the presence of water and base (especially hydroxide), the chloride is displaced by
.[1] The resulting 6-hydroxypyrimidine rapidly tautomerizes to the thermodynamically stable pyrimidone form. -
Diagnostic: This byproduct is often highly polar and may streak on silica gel. In LC-MS, it appears as a mass shift of
Da (Cl OH is , net ) relative to the starting material. -
Corrective Action:
-
Solvent: Switch to anhydrous solvents (THF, Dioxane, DMF).
-
Base: Avoid alkali hydroxides (NaOH, KOH). Use non-nucleophilic organic bases (DIPEA, TEA) or carbonate bases (
, ) strictly in anhydrous conditions.
-
Q: The reaction stalls at 60-70% conversion. Should I increase the temperature? A: Proceed with caution.
-
Risk: Temperatures
can induce thermal Boc-deprotection or Boc-migration . -
Protocol Adjustment: Instead of heat, increase the concentration of the nucleophile (1.5 – 2.0 eq). If the nucleophile is a weak amine, add a Lewis Acid catalyst (e.g.,
) or switch to Buchwald-Hartwig conditions (see Module 2).
Pathway Visualization:
vs. Hydrolysis
Figure 1: Competition between desired substitution and hydrolysis in wet conditions.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Primary Application: Formation of C-C or C-N bonds at the 6-position.
Troubleshooting Guide
Q: My LC-MS shows a major impurity with a mass of [M-34]. What happened? A: You have formed the Protodehalogenated (Des-chloro) Byproduct .
-
The Chemistry: Electron-deficient heterocycles like pyrimidines are prone to oxidative addition to Pd(0). However, if the transmetallation step is slow, the Pd(II) intermediate can undergo
-hydride elimination (from ligands or solvent) or abstract a proton, leading to reductive elimination of the Ar-H species. -
Root Causes:
-
Solvent: Primary/Secondary alcohols (MeOH, iPrOH) act as hydride sources.
-
Base: Formate impurities in carbonate bases.
-
-
Corrective Action:
-
Switch Solvent: Use Toluene, DME, or 1,4-Dioxane. Avoid alcohols.
-
Catalyst: Increase the catalyst loading or use a ligand that facilitates rapid transmetallation (e.g., XPhos, SPhos).
-
Q: The reaction turns black immediately, and no product forms. A: This indicates Catalyst Poisoning .
-
The Chemistry: The pyrimidine nitrogens (N1/N3) and the carbamate nitrogen can coordinate to the Palladium, displacing ligands and forming inactive "Pd-black" aggregates.
-
Corrective Action:
-
Degassing: Ensure rigorous removal of Oxygen (freeze-pump-thaw x3).
-
Ligands: Use bidentate ligands (dppf, Xantphos) or bulky monodentate ligands (Buchwald generation) that prevent the Pd center from coordinating to the pyrimidine nitrogens.
-
Pathway Visualization: Catalytic Divergence
Figure 2: The critical branch point in Pd-coupling where dehalogenation occurs.
Module 3: Deprotection & Stability
Primary Application: Removal of the Boc group to release the free amine.
Troubleshooting Guide
Q: After TFA deprotection, I see a peak at [M+56]. Is this unreacted starting material? A: Likely not. It is probably the Tert-butylated Byproduct .
-
The Chemistry: Acidic cleavage of Boc generates the tert-butyl cation (
).[2] This electrophile is highly reactive and can attack electron-rich sites on your coupled partner (e.g., phenols, indoles, or electron-rich aromatics attached at C6). -
Corrective Action:
-
Scavengers: Add cation scavengers to the deprotection cocktail.[2] Recommended: Triethylsilane (TES) (2-5%) or 1,3-Dimethoxybenzene.
-
Alternative Acid: Use HCl in Dioxane (generates
, which is less reactive than the free cation generated by TFA).
-
Summary of Impurity Profile
| Impurity Type | Relative Mass Shift | Probable Cause | Prevention Strategy |
| Hydrolysis | -18 Da (Cl | Wet solvent; Hydroxide base | Use anhydrous THF/Dioxane; |
| Des-Chloro | -34 Da (Cl | Pd-catalyzed reduction | Avoid alcohol solvents; Degas thoroughly. |
| Boc-Loss | -100 Da | Thermal instability (>100°C) | Limit temp <80°C; Use Lewis Acid catalysis. |
| t-Butyl Adduct | +56 Da | Cation trapping during deprotection | Add Triethylsilane scavenger. |
References
-
Reactivity of Chloropyrimidines
-
Mechanistic insight into
vs Hydrolysis: Campodonico, P. R., et al. "General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines."[3] ResearchGate.[3][4] -
Regioselectivity in Pyrimidines: Lu, Y., et al. "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine."[5] WuXi AppTec QM Magic Class.
-
-
Suzuki Coupling & Dehalogenation
-
Protodehalogenation Mechanisms: Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[6] Organic Chemistry Portal.
-
Dehalogenation in Heterocycles: BenchChem Technical Guide. "How to avoid dehalogenation side reactions in Suzuki coupling."
-
-
Boc Deprotection Chemistry
-
Cation Scavenging Protocols: Common Organic Chemistry. "Boc Deprotection Mechanism - TFA."[7]
-
Side Reactions: Hebei Boze Chemical Co. "BOC deprotection - Potential issues and Scavengers."
-
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Challenges in the scale-up of "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate" synthesis
Answering the call of complex chemistry, this Technical Support Center is dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on the synthesis of Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate . As a critical intermediate in pharmaceutical synthesis, mastering its preparation is paramount. This guide, structured in a practical question-and-answer format, moves beyond simple protocols to address the nuanced challenges encountered during both bench-scale experiments and large-scale production. Here, we dissect common problems, explain the underlying chemical principles, and offer field-proven solutions to empower you to optimize your synthetic route.
Section 1: General Synthesis & Mechanistic Inquiries
Question: What is the most common synthetic route for Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate and what is the underlying mechanism?
Answer: The most prevalent and logical synthetic pathway is a two-step process. It begins with the synthesis of the key intermediate, 4-(aminomethyl)-6-chloropyrimidine, followed by the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.
Step 1: Synthesis of 4-(aminomethyl)-6-chloropyrimidine This step typically involves the nucleophilic substitution of a chlorine atom on a 4,6-dichloropyrimidine starting material. While various methods can be employed, a common approach is the reaction with an ammonia equivalent. The reactivity of the two chlorine atoms on the pyrimidine ring is different, allowing for selective mono-substitution under controlled conditions.
Step 2: Boc Protection This is a standard protection reaction where the primary amine of 4-(aminomethyl)-6-chloropyrimidine nucleophilically attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically facilitated by a base to deprotonate the amine, increasing its nucleophilicity. The mechanism involves the formation of a tetrahedral intermediate which then collapses, releasing tert-butanol, carbon dioxide, and the desired N-Boc protected product.[1]
Below is a workflow diagram illustrating this synthetic pathway.
Caption: General Synthetic Workflow.
Section 2: Troubleshooting Guide for Synthesis & Scale-Up
This section addresses specific issues you may encounter. The problems are categorized for ease of navigation.
Category: Low Yield
Answer: Low yields in the amination of 4,6-dichloropyrimidine are a common challenge, often stemming from competing side reactions and suboptimal reaction conditions.
Potential Causes & Solutions:
-
Di-substitution: The most significant yield-reducing side reaction is the formation of 4,6-diaminopyrimidine, where both chlorine atoms are substituted.
-
Causality: The initial product, 4-amino-6-chloropyrimidine, is still reactive towards amination, albeit less so than the starting material. On a large scale, poor mixing or localized high concentrations of the ammonia source can promote this secondary reaction.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a modest excess of the ammonia source (typically 2-8 molar equivalents)[2]. A large excess will drive the reaction towards di-substitution.
-
Temperature Control: Maintain a reaction temperature between 30-60°C[2]. Higher temperatures increase the rate of the second substitution more significantly than the first.
-
Slow Addition: During scale-up, add the 4,6-dichloropyrimidine solution slowly to the aqueous ammonia solution. This maintains a low concentration of the dichloropyrimidine, favoring mono-substitution.
-
-
-
Hydrolysis: The chloro groups on the pyrimidine ring can be hydrolyzed to hydroxyl groups, especially at elevated temperatures or non-neutral pH, forming inactive byproducts.
-
Causality: Water can act as a nucleophile, leading to the formation of 4-amino-6-hydroxypyrimidine.
-
Troubleshooting Protocol:
-
Minimize Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed to a satisfactory level (e.g., <0.1% remaining)[2].
-
pH Control: Ensure the reaction medium remains basic to favor amination over hydrolysis.
-
-
-
Poor Product Isolation: The aminomethyl intermediate may have some water solubility, leading to losses during aqueous work-up.
-
Causality: The primary amine group can form hydrogen bonds with water.
-
Troubleshooting Protocol:
-
Salting Out: Saturate the aqueous layer with a salt like NaCl before extraction to decrease the product's solubility.
-
Solvent Choice: Use a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane/isopropanol. Perform multiple extractions (e.g., 3-5 times) to ensure complete recovery.
-
-
Caption: Troubleshooting Low Yield in Step 1.
Answer: Incomplete Boc protection is usually due to insufficient reactivity of the amine or deactivation of the Boc anhydride.
Potential Causes & Solutions:
-
Insufficient Basicity: The primary amine needs to be deprotonated to become a potent nucleophile.
-
Causality: If the base is too weak or used in insufficient quantity, the equilibrium will not favor the deprotonated, reactive amine.
-
Troubleshooting Protocol:
-
-
Hydrolysis of Boc₂O: Di-tert-butyl dicarbonate can be hydrolyzed by water, especially in the presence of a base.
-
Causality: Water present in the reagents or solvent will consume the Boc₂O, rendering it unavailable for the desired reaction.
-
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended, especially for scale-up.[5]
-
-
-
Low Reaction Temperature: The reaction may be kinetically slow at room temperature.
-
Troubleshooting Protocol:
-
Gentle Heating: Gently warming the reaction mixture to 40-50°C can increase the reaction rate without promoting significant side reactions.[3] Monitor by TLC to avoid byproduct formation.
-
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Aprotic nature prevents side reactions with Boc₂O. |
| Base | TEA or DIPEA (1.1-1.5 eq.) | Non-nucleophilic; effectively deprotonates the amine. |
| Boc₂O | 1.1-1.2 equivalents | Slight excess ensures complete conversion. |
| Temperature | 25-50°C | Balances reaction rate with stability of reactants. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from hydrolyzing Boc₂O. |
| Table 1: Recommended Reaction Conditions for Boc Protection. |
Category: Impurity Profile
Answer: While double Boc protection on a primary amine is sterically hindered and generally unfavorable, it can occur under forcing conditions. However, a more likely source of a "di-Boc" mass signature is the formation of N,N-diBoc-4-amino-6-chloropyrimidine .
-
Causality: This impurity arises if your starting material, 4,6-dichloropyrimidine, is contaminated with 4-amino-6-chloropyrimidine, which then gets doubly protected on the amino group under the reaction conditions.
-
Preventative Measures:
-
Purity of Starting Material: Ensure the purity of the 4-(aminomethyl)-6-chloropyrimidine intermediate before proceeding to the Boc protection step. Recrystallization or column chromatography may be necessary if it contains amine impurities.
-
Avoid Forcing Conditions: Do not use a large excess of Boc₂O (>1.5 eq) or excessively high temperatures, as these conditions can promote over-alkylation.
-
Answer: Pyrimidine rings, especially when activated by electron-withdrawing groups like chlorine, can be susceptible to self-condensation or reaction with other nucleophiles under harsh conditions.
-
Causality: At elevated temperatures or in the presence of strong bases, the methyl group attached to the pyrimidine can be deprotonated, forming a transient carbanion. This nucleophile can then attack another molecule of the starting material or product, leading to dimers or oligomers.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: This is the most critical parameter. Exotherms during the addition of reagents on a large scale must be managed effectively with appropriate cooling. Maintain the recommended temperature ranges for each step.
-
Base Selection: Use milder bases where possible. For the Boc protection, TEA or DIPEA are preferable to stronger bases like sodium hydride or organolithiums.
-
Process Analytical Technology (PAT): On a large scale, consider using in-situ monitoring (e.g., ReactIR) to track the consumption of starting material and the formation of products and byproducts in real-time, allowing for better control over the reaction endpoint.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate?
-
A1: The final product is often a solid.[5] The preferred method for purification on a large scale is recrystallization. A solvent system of ethyl acetate/hexanes or tert-butyl methyl ether (TBME) is often effective.[6] For smaller scales or to remove closely related impurities, flash column chromatography on silica gel is the method of choice.
Q2: Are there any specific safety precautions I should take during this synthesis?
-
A2: Yes. 4,6-Dichloropyrimidine and related chloropyrimidines are irritants and potentially harmful.[7][8] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The amination step can generate pressure if performed in a sealed vessel; ensure adequate venting.
Q3: How do I monitor the progress of these reactions effectively?
-
A3: Thin-Layer Chromatography (TLC) is excellent for qualitative, at-a-glance monitoring.[6] A typical mobile phase would be a mixture of hexanes and ethyl acetate. For quantitative analysis and accurate impurity profiling, High-Performance Liquid Chromatography (HPLC) is indispensable, especially in a drug development setting.
Q4: Can I use a different protecting group instead of Boc?
-
A4: Yes, other N-protecting groups like Carboxybenzyl (Cbz) or Allyloxycarbonyl (Alloc) can be used.[9] The choice depends on the overall synthetic strategy and the orthogonality required for subsequent reaction steps. The Boc group is widely used due to its stability to a broad range of nucleophilic and basic conditions and its facile removal under acidic conditions.[1][10]
References
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]
-
ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available from: [Link]
- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubMed. tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Available from: [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
-
NIH. tert-Butyl N-(4-methyl-2-pyridyl)carbamate - PMC. Available from: [Link]
- Google Patents. US5525724A - Process for the preparation of chloropyrimidines.
-
Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available from: [Link]
-
PubChem. Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate. Available from: [Link]
- Google Patents. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
ResearchGate. Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. Available from: [Link]
- Google Patents. US4272441A - Preparation of carbamates.
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]
-
NIH. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PMC. Available from: [Link]
-
NIH. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available from: [Link]
- Google Patents. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
-
NIH. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem. Available from: [Link]
-
NIH. tert-Butyl N-(thiophen-2-yl)carbamate - PMC. Available from: [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 5. 4-(Boc-aMinoMethyl)-6-chloropyriMidine | 1389264-32-7 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Minimizing epimerization during "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate" reactions
Topic: Minimizing epimerization during "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate" reactions Content type: Technical Support Guide
Reagent Focus: Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate (CAS: 1389264-32-7)
Application: Nucleophilic Aromatic Substitution (
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate is an achiral pyrimidine scaffold. Consequently, "epimerization" during its use does not refer to the reagent itself, but rather to the racemization of chiral nucleophiles (specifically
The electron-deficient nature of the pyrimidine ring significantly increases the acidity of the
Mechanistic Insight: The Root Cause of Epimerization
To solve the problem, we must understand the causality. In
-
Productive Pathway (
): The amine attacks C6, forming a Meisenheimer complex, followed by chloride elimination. Stereochemistry is retained. -
Destructive Pathway (Racemization):
-
Pre-reaction: Harsh bases deprotonate the chiral amine before attack (rare for amines, common for alcohols).
-
Post-reaction (Product Instability): Once the amine is attached to the pyrimidine, the electron-withdrawing nitrogen atoms of the ring pull electron density. This renders the
-proton of the chiral amine moiety highly acidic ( drops significantly). Excess base in the reaction media can deprotonate this position, forming a planar, achiral anion. Reprotonation results in a racemic mixture.
-
Visualizing the Risk Pathway
Figure 1: The mechanism of base-induced racemization following
Troubleshooting Guide (FAQ)
Q1: My product shows a 15% drop in ee% after the reaction. What is the primary culprit?
Diagnosis: The reaction temperature is likely too high, or the base is too strong.
Explanation: High temperatures lower the activation energy for the deprotonation of the
-
Switch to a hindered organic base like DIPEA (Hünig's base). It is nucleophilic enough to scavenge HCl but sterically hindered from abstracting the sensitive
-proton. -
Reduce temperature.[1] Many
reactions on pyrimidines proceed at 40–60°C; avoid reflux.
Q2: Does the choice of solvent impact epimerization?
Yes.
-
DMF/DMSO: These polar aprotic solvents accelerate
(good) but also enhance the basicity of anionic species, increasing racemization risk (bad). -
Alcohols (n-BuOH, IPA): Protic solvents can stabilize the leaving group (chloride) via hydrogen bonding, facilitating the reaction without requiring high temperatures. They also solvate bases, reducing their "stripping" power against the chiral center.
-
Recommendation: Try n-Butanol or IPA at moderate temperatures (70-80°C) without exogenous base (using the amine in slight excess) or with DIPEA.
Q3: I am deprotecting the Boc group to couple a chiral amino acid. The product is racemized. Why?
Diagnosis: This is standard peptide coupling epimerization, likely via oxazolone formation. Explanation: The aminomethyl group on the pyrimidine is less nucleophilic than a standard alkyl amine due to the ring's electron withdrawal. Slower coupling allows the activated acid (O-acylisourea) more time to cyclize into an oxazolone, which racemizes rapidly. Solution:
-
Use HATU/HOAt or COMU as coupling agents (faster reaction kinetics minimize oxazolone window).
-
Maintain base (DIPEA/NMM) stoichiometry strictly at 2.0–2.5 equivalents. Excess base promotes oxazolone formation.
Optimized Experimental Protocols
Protocol A: Low-Epimerization Coupling
For coupling Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate with sensitive
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) |
| Solvent | DMF or DMSO | n-Butanol or 1,4-Dioxane |
| Base | DIPEA (2.0 eq) or None (2.2 eq amine) | |
| Temperature | 100°C - 120°C | 60°C - 80°C |
| Concentration | 0.5 M | 0.2 M (Slight dilution helps) |
Step-by-Step:
-
Dissolve 1.0 eq of Tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]carbamate in n-Butanol (0.2 M concentration).
-
Add 2.0 eq of DIPEA .
-
Add 1.1 eq of the chiral amine.
-
Heat to 65°C and monitor by LCMS.
-
Note: If reaction is sluggish, increase T to 80°C in 5°C increments. Do not jump to 100°C.
-
-
Workup: Evaporate n-Butanol (azeotrope with heptane if needed). Partition between EtOAc and mild acid (Citric acid 10% or
). Avoid strong basic washes which can induce late-stage epimerization.
Protocol B: "Base-Free" Conditions (Highest Integrity)
If the chiral amine is valuable or extremely sensitive:
-
Use THF/IPA (1:1) as solvent.
-
Add KF (Potassium Fluoride) (2.0 eq) and 18-crown-6 (catalytic).
-
The fluoride acts as a mild base/nucleophilicity enhancer via H-bonding, often allowing reaction at lower temperatures without generating strong basic species [1].
References
-
Regioselectivity and Conditions in Pyrimidine
: -
Mechanisms of Racemization in Chiral Amines
-
General
Methodology:- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source: Master Organic Chemistry.
-
URL:[Link]
- Context: Validates the addition-elimination mechanism and the role of electron-withdrawing groups (like pyrimidine nitrogens)
Sources
- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Impact of residual catalysts on "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate" reactions
Technical Support Center: Catalyst Residue Management Subject: Troubleshooting "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate" Stability & Reactivity Ticket ID: #RXN-PYR-BOC-001
Executive Summary: The "Silent Saboteur"
You are likely utilizing Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate as a scaffold for kinase inhibitors or nucleoside analogs. This molecule possesses two distinct reactive centers: the electrophilic chloropyrimidine (susceptible to
The Core Problem: Residual transition metals (Pd, Cu, Fe) from precursor synthesis are not merely inert contaminants; they are active catalysts. They drive two specific failure modes in this substrate:
-
Hydrodehalogenation: Residual Palladium (Pd) strips the chlorine atom, destroying the synthetic handle.
-
Premature Deprotection: Residual Lewis acids (Fe, Zn, Cu) coordinate to the Boc carbonyl, catalyzing cleavage under neutral conditions.
This guide provides the mechanistic insight and protocols to neutralize these threats.
Module A: The Dehalogenation Trap (Palladium Residues)
Symptom:
-
Mass spectrometry shows a prominent
peak (loss of Cl, gain of H). -
The reaction mixture turns black (Pd precipitation) but yields the des-chloro pyrimidine byproduct.
Root Cause: If this intermediate was prepared via a Pd-catalyzed cross-coupling (e.g., installing the methyl-amine linker), residual Pd(0) remains active. In the presence of hydride donors (often solvents like Methanol, Ethanol, or Isopropanol) and a base, the Pd catalyzes the reduction of the C-Cl bond.
Mechanistic Pathway:
-
Oxidative Addition: Residual Pd(0) inserts into the C-Cl bond of the pyrimidine.
-
Ligand Exchange: A solvent molecule (e.g., Isopropanol) coordinates.
-
Beta-Hydride Elimination: The solvent donates a hydride to the Pd center.
-
Reductive Elimination: The C-H bond forms, releasing the dechlorinated pyrimidine.
Figure 1: The catalytic cycle of unwanted hydrodehalogenation driven by residual Palladium and protic solvents.
Troubleshooting Protocol:
-
Solvent Switch: If heating is required, avoid primary/secondary alcohols . Switch to aprotic polar solvents (DMF, DMSO, or Acetonitrile) where hydride donation is mechanistically difficult.
-
The "Doping" Test: If you suspect this mechanism, add 10 mol% 1,4-cyclohexadiene to a small aliquot. If dehalogenation accelerates (as it is a hydrogen surrogate), Pd is the culprit.
Module B: Premature Boc Cleavage (Lewis Acid Residues)
Symptom:
-
Appearance of free amine or urea byproducts during storage or non-acidic workups.
-
Loss of the tert-butyl group signals in NMR (
ppm) without acidic reagents.
Root Cause: Transition metals (Fe, Zn, Cu) act as Lewis Acids. They coordinate to the carbonyl oxygen of the carbamate (Boc) group. This pulls electron density away, weakening the C-O bond and lowering the activation energy for the loss of the tert-butyl cation, even at neutral pH.
Quantitative Impact of Residual Metals on Boc Stability:
| Residual Metal | Lewis Acidity | Risk Level | Common Source |
| Iron (Fe) | High | Critical | Steel reactors, rust, reagents (FeCl3) |
| Zinc (Zn) | Moderate | High | Reducing agents, reagents |
| Copper (Cu) | Moderate | Medium | Click chemistry, Ullmann couplings |
| Palladium (Pd) | Low | Low | Cross-coupling catalysts |
Remediation Protocol:
-
Chelation Wash: Standard brine washes are insufficient. Use an aqueous wash of 5% EDTA (disodium salt) or 10% Citric Acid (if the Boc group can tolerate mild acid, pH ~4) to sequester Lewis acidic metals.
-
Solid Phase Extraction: Pass the organic layer through a pad of silica gel doped with 10% Potassium Carbonate (
). The base neutralizes local acidity, and the silica traps metal salts.
Module C: Downstream Assay Interference
Symptom:
-
The molecule shows activity in biochemical assays (e.g., Kinase IC50) that disappears after re-purification.
-
"False Positive" aggregation.
Mechanism: Residual metals, particularly Palladium and Copper, can form colloidal nanoparticles. These nanoparticles bind non-specifically to proteins (enzymes) in the assay, inhibiting them via denaturation or sequestration, mimicking the effect of a drug.
Decision Tree for Assay Validation:
Figure 2: Workflow to distinguish intrinsic biological activity from metal-induced artifacts.
Remediation Protocols (The "Clean-Up")
To ensure the integrity of "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate," implement these scavenging steps immediately post-synthesis.
Protocol A: Metal Scavenging (High Efficiency)
Best for: Removing Pd/Cu prior to crystallization.
-
Dissolve crude intermediate in THF or Ethyl Acetate (10 volumes).
-
Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv w/w relative to expected metal mass, or 5-10% w/w relative to substrate).
-
Stir at 40°C for 2-4 hours . (Note: Do not exceed 50°C to avoid thermal Boc degradation).
-
Filter through a 0.45µm pad (Celite) to remove the resin.
-
Concentrate filtrate.
Protocol B: The "Poor Man's" Scavenger (Activated Carbon)
Best for: Large scale, gross purification.
-
Dissolve substrate in warm Ethanol (if compatible) or Ethyl Acetate.
-
Add Activated Carbon (Darco G-60) (10-20% w/w).
-
Stir for 1 hour at reflux.
-
Critical Step: Filter while hot through a Celite pad. Cold filtration often results in the release of trapped metals back into solution.
FAQs
Q: Can I use HCl to remove the metal residues? A: Absolutely not. While acid washes remove metals, this specific molecule contains a Boc group (acid-labile) and a pyrimidine ring (which can protonate, trapping it in the aqueous layer). Use EDTA (pH 8) or neutral scavengers.
Q: Why does my Suzuki coupling at the 6-chloro position fail? A: If you are attempting to react the 6-chloro group downstream, residual oxidized Pd(II) from a previous step can poison the new catalytic cycle. You must start with a metal-free substrate (<20 ppm Pd) to ensure the new catalyst loading is accurate.
Q: Is the methyl linker stable to these metals?
A: generally, yes. The benzylic-like position (pyrimidinyl-methyl) is stable, but high levels of Pd + Oxygen can essentially oxidize this methylene to a carbonyl (amide) over time. Keep under inert atmosphere (
References
-
ICH Q3D Elemental Impurities - Guidance for Industry. International Council for Harmonisation (ICH). Available at: [Link]
-
Palladium-Catalyzed Hydrodehalogenation of Aryl Chlorides. Royal Society of Chemistry (Catalysis Science & Technology). Available at: [Link][1][2]
-
Lewis Acid Catalyzed Deprotection of Boc Derivatives. ACS Green Chemistry Institute Reagent Guides. Available at: [Link]
-
Removal of Residual Metal Catalysts in Pharmaceutical Development. Organic Process Research & Development. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to PROTAC® Linker Selection: Beyond Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for modulating disease-related proteins. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to induce the degradation of a protein of interest (POI), are composed of three key elements: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] While significant attention is often given to the choice of the "warhead" (POI ligand) and "anchor" (E3 ligase ligand), the linker is far from a passive spacer. Its composition, length, and rigidity play a crucial role in determining a PROTAC's efficacy, dictating properties such as cell permeability, metabolic stability, and the ability to form a productive ternary complex.[3][4]
This guide provides a comparative analysis of alternative linkers to those derived from "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate," a common building block for pyrimidine-based linkers. We will delve into the performance of widely used linker classes—alkyl chains, polyethylene glycol (PEG) chains, and rigid heterocyclic linkers—providing experimental data to support their differential impacts on PROTAC performance.
The Central Role of the PROTAC Linker
The primary function of the linker is to tether the POI and E3 ligase ligands, enabling the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[5] This ternary complex is the cornerstone of PROTAC activity, as it brings the E3 ligase in close enough proximity to the POI to facilitate the transfer of ubiquitin, marking the POI for degradation by the proteasome.[6] The linker's characteristics directly influence the geometry and stability of this complex, thereby impacting the efficiency of protein degradation.[7]
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Classes
The selection of a linker is a critical step in PROTAC design, often requiring empirical optimization for each new target and ligand pair.[8] Here, we compare the performance of pyrimidine-based linkers with three common alternatives: alkyl chains, PEG chains, and rigid piperazine/piperidine linkers.
Pyrimidine-Based Linkers
Pyrimidine-containing linkers, often synthesized from precursors like tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate, offer a degree of rigidity and can participate in hydrogen bonding interactions. The inclusion of such polar heterocyclic moieties can be a strategic choice to modulate a PROTAC's physicochemical properties.
Advantages:
-
Reduced Lipophilicity: The incorporation of polar pyrimidine and piperazine moieties into a linker has been shown to significantly reduce the lipophilicity (ChromLogD7.4) of a PROTAC.[9]
-
Improved Metabolic Clearance: In the same study, this modification led to a drastic reduction in metabolic clearance in both rat and human hepatocytes, enhancing the PROTAC's potential for in vivo applications.[9]
Disadvantages:
-
Synthetic Complexity: The synthesis of functionalized pyrimidine linkers can be more complex compared to simple alkyl or PEG chains.
Alkyl and Polyethylene Glycol (PEG) Linkers: The Flexible Workhorses
Alkyl and PEG chains are the most frequently used linkers in PROTAC development, primarily due to their synthetic accessibility and flexibility.[9] They allow for straightforward modulation of linker length, a critical parameter for achieving optimal ternary complex formation.[10]
Alkyl Linkers:
-
Advantages:
-
Synthetically straightforward and readily available.[11]
-
Provide a high degree of conformational flexibility.
-
-
Disadvantages:
PEG Linkers:
-
Advantages:
-
Disadvantages:
Experimental Data Snapshot: Alkyl vs. PEG Linkers
A study on TANK-binding kinase 1 (TBK1) degraders demonstrated the critical role of linker length. PROTACs with linkers shorter than 12 atoms showed no degradation, while those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.[8] For instance, a PROTAC with a 21-atom alkyl/ether linker achieved a DC₅₀ of 3 nM and a Dₘₐₓ of 96%.[8]
In another example targeting BRD4, CRBN-recruiting PROTACs with intermediate-length PEG linkers (1-2 PEG units) showed reduced degradation potency (DC₅₀ >5 µM) compared to those with shorter or longer linkers (0, 4-5 PEG units; DC₅₀ < 0.5 µM).[8] This highlights the non-linear relationship between linker length and degradation efficiency.
Rigid Linkers: Piperazine and Piperidine Moieties
Incorporating rigid structural elements like piperazine or piperidine rings into the linker has emerged as a powerful strategy to improve the pharmacokinetic properties of PROTACs.[2]
Advantages:
-
Enhanced Metabolic Stability: The cyclic nature of these linkers can confer resistance to metabolism, leading to a longer duration of action.[2]
-
Improved Solubility: The basic nitrogen atoms in piperazine and piperidine can be protonated at physiological pH, increasing the aqueous solubility of the PROTAC.[13]
-
Conformational Pre-organization: A more rigid linker can reduce the entropic penalty of forming the ternary complex by pre-organizing the warhead and anchor in a favorable conformation.
Disadvantages:
-
Reduced Flexibility: The lack of flexibility can sometimes hinder the formation of a productive ternary complex if the optimal geometry is not achieved.
-
Synthetic Challenge: The synthesis of these linkers can be more complex than that of their flexible counterparts.
Experimental Data Snapshot: Impact of Rigid Linkers
In the development of an androgen receptor (AR) degrader, the introduction of a rigid and polar pyridine/di-piperidine motif into the linker significantly improved aqueous solubility and resulted in a PROTAC with potent AR depletion (DC₅₀ < 1 nM).[8]
| Linker Type | Key Advantages | Key Disadvantages | Representative Experimental Finding |
| Pyrimidine-Based | Reduced lipophilicity, improved metabolic clearance.[9] | Potentially complex synthesis. | Replacement of a PEG linker with pyrimidine/piperazine moieties significantly reduced lipophilicity and metabolic clearance.[9] |
| Alkyl Chains | Synthetically accessible, highly flexible.[11] | Can increase hydrophobicity, potential for oxidative metabolism.[1][2] | A 21-atom alkyl/ether linker in a TBK1 PROTAC resulted in a DC₅₀ of 3 nM and Dₘₐₓ of 96%.[8] |
| PEG Chains | Increased solubility, can stabilize ternary complex via H-bonds.[1][12] | Potential for reduced metabolic stability, cost of synthesis.[11] | For a BRD4 PROTAC, linker length optimization with PEG units showed a non-linear effect on degradation potency.[8] |
| Piperazine/Piperidine | Enhanced metabolic stability, improved solubility, conformational pre-organization.[2][13] | Reduced flexibility, potentially more complex synthesis. | An AR PROTAC with a pyridine/di-piperidine linker showed a DC₅₀ < 1 nM.[8] |
Experimental Protocols
The synthesis of PROTACs is a modular process that involves the preparation of the warhead, E3 ligase ligand, and the linker, followed by their conjugation.[14] Below are generalized, step-by-step methodologies for the synthesis and conjugation of different linker types.
General PROTAC Synthesis Workflow
Figure 2: A generalized workflow for the modular synthesis of PROTACs.
Protocol 1: Synthesis of a PROTAC with a PEG Linker via Amide Coupling
This protocol describes the coupling of a warhead containing a carboxylic acid to an amine-terminated PEG linker, followed by coupling to an E3 ligase ligand with a carboxylic acid.
Materials:
-
Warhead-COOH
-
H₂N-PEG-NHBoc
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
E3 Ligase-COOH
Step-by-Step Procedure:
-
Coupling of Warhead to Linker:
-
Dissolve Warhead-COOH (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes at room temperature.
-
Add a solution of H₂N-PEG-NHBoc (1.2 eq) in DMF.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Warhead-PEG-NHBoc by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified Warhead-PEG-NHBoc in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
-
Coupling of E3 Ligase Ligand:
-
Dissolve E3 Ligase-COOH (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 10 minutes.
-
Add the deprotected Warhead-PEG-NH₂ (crude from the previous step, 1.2 eq) dissolved in DMF.
-
Stir the reaction at room temperature for 4-12 hours.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by ¹H NMR and HRMS.
-
Protocol 2: Synthesis of a PROTAC with a Piperazine Linker
This protocol outlines the synthesis of a PROTAC where a piperazine linker is first attached to the E3 ligase ligand via SₙAr, followed by coupling to the warhead.
Materials:
-
4-Fluorothalidomide
-
Boc-piperazine
-
DIPEA
-
DMSO (Dimethyl sulfoxide)
-
TFA/DCM
-
Warhead-COOH
-
HATU
-
DMF
Step-by-Step Procedure:
-
Conjugation of Piperazine to E3 Ligase Ligand:
-
To a solution of 4-fluorothalidomide (1.0 eq) in DMSO, add Boc-piperazine (1.5 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product (Boc-piperazine-thalidomide) by column chromatography.
-
-
Boc Deprotection:
-
Follow the procedure described in Protocol 1, Step 2.
-
-
Coupling of Warhead:
-
Follow the procedure described in Protocol 1, Step 3, using the deprotected piperazine-thalidomide as the amine component.
-
Impact on Cellular Signaling and Off-Target Effects
The choice of linker can also influence the broader cellular effects of a PROTAC beyond the degradation of the intended target. While the primary goal is to achieve selective degradation, off-target effects can arise from the PROTAC molecule itself or from the degradation of unintended proteins.[11]
The physicochemical properties imparted by the linker can affect the overall exposure of the PROTAC within the cell, potentially influencing its interaction with other proteins. For example, a highly lipophilic linker might lead to non-specific binding to hydrophobic pockets of various proteins, while a more polar linker could mitigate such interactions.
Furthermore, the conformation of the PROTAC, dictated by the linker, can influence the presentation of the warhead and E3 ligase ligand. In some cases, this may lead to the degradation of proteins that are structurally related to the intended target or have some affinity for the warhead. A comprehensive assessment of off-target effects, for instance, through proteome-wide studies, is a crucial step in the development of any new PROTAC.
Conclusion and Future Perspectives
The linker is a critical determinant of a PROTAC's success, influencing its physicochemical properties, pharmacokinetic profile, and ultimately its protein degradation efficacy. While flexible alkyl and PEG linkers offer synthetic convenience and have proven effective in many systems, the strategic incorporation of more rigid and polar moieties, such as pyrimidine and piperazine rings, can offer significant advantages in terms of reduced lipophilicity and improved metabolic stability.
The development of novel linker chemistries and a deeper understanding of the structural requirements for efficient ternary complex formation will continue to drive the design of next-generation PROTACs with enhanced potency, selectivity, and drug-like properties. The choice of linker should be a carefully considered parameter in any PROTAC design strategy, with the understanding that it is a key modulator of the molecule's overall biological activity.
References
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Advancing Drug Discovery with PROTAC Building Blocks. YouTube, 2024.
- PROTAC PEG Linkers. JenKem Technology USA, 2024.
- PROTACs with linkers optimised to improve physical properties.
- Linkers in PROTACs. Precise PEG, N/A.
- Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv, 2022.
- Current strategies for the design of PROTAC linkers: a critical review.
- Overview of PROTAC Linkers: Types and Design. BOC Sciences, N/A.
- Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers. Benchchem, N/A.
- Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Signal Transduction and Targeted Therapy, 2021.
- Recent Advances of Degradation Technologies Based on PROTAC Mechanism. MDPI, 2022.
- Novel approaches for the rational design of PROTAC linkers.
- Using Structural Computation Models to Predict Productive PROTAC Ternary Complexes. Promega Connections, 2022.
- Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 2024.
- Novel approaches for the rational design of PROTAC linkers.
- Novel approaches for the rational design of PROTAC linkers.
- Rationalizing PROTAC-mediated Ternary Complex Form
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed, 2025.
- BTK degradation induced by PROTACs a Chemical structures of BTK...
- Method for preparing tert-butyl n-((1r,2s,5s)
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Impact of Linker Composition on VHL PROTAC Cell Permeability.
- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
- PROTAC Drug Off-Target Protein Assessment Service. Mtoz Biolabs, N/A.
- Recent Advances in the Development of Pro-PROTAC for Selective Protein Degrad
- Improving properties of heterobifunctional degraders via single-point changes to linkers. Cresset, 2024.
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- Degradation of proteins by PROTACs and other str
- Carbamate synthesis by carbamoyl
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online, N/A.
- Carbamate synthesis by carbamoylation - Organic Chemistry Portal. N/A, N/A.
- Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conform
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry, N/A.
- Linker-Dependent Folding Rationalizes PROTAC Cell Permeability.
- Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search.
- A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing.
Sources
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Purity Assessment of Commercial Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate
Introduction: The Critical Role of Purity in Synthesis
Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is a key building block in contemporary medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive chloropyrimidine moiety and a Boc-protected amine, makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The success, reproducibility, and safety of a multi-step synthesis hinge on the quality of its starting materials. An impure batch of this intermediate can introduce unforeseen side products, complicate purification steps, reduce overall yield, and, most critically, lead to the generation of structurally related but biologically inactive or even toxic final compounds.
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the purity of commercial batches of "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate." We will compare the primary analytical techniques, delve into the causality behind experimental choices, and provide validated, step-by-step protocols to ensure the integrity of your synthetic endeavors.
Understanding Potential Impurities: A Proactive Approach
Effective purity assessment begins with anticipating the likely contaminants. Impurities in a commercial batch can originate from the synthetic route, subsequent degradation, or storage. Understanding these potential impurities allows for the selection of the most appropriate analytical methods to detect them.
-
Process-Related Impurities: These are substances related to the manufacturing process.
-
Unreacted Starting Materials: Such as 4-(aminomethyl)-6-chloropyrimidine or di-tert-butyl dicarbonate (Boc₂O).
-
Side-Reaction Products: Including di-substituted pyrimidines or the formation of a di-Boc protected amine.
-
Isomeric Impurities: Arising from impure starting materials, for instance, contamination with tert-butyl N-[(2-chloropyrimidin-4-YL)methyl]carbamate.
-
-
Degradation Products:
-
Deprotection: The acid-labile Boc group can be partially cleaved under improper storage or handling conditions, yielding the free amine, (6-chloropyrimidin-4-yl)methanamine.[2]
-
Hydrolysis: The chlorine atom on the pyrimidine ring can undergo hydrolysis to the corresponding hydroxypyrimidine derivative.
-
-
Residual Solvents: Volatile organic solvents used during synthesis and purification (e.g., Dichloromethane, Ethyl Acetate, Heptane) may remain in the final product.
Caption: Logical relationship of the target compound and potential impurities.
Comparative Analysis of Core Analytical Methodologies
A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can identify and quantify all possible impurities. The table below compares the most effective methods, highlighting their principles and primary applications for this specific compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (¹H NMR) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase.[3] | Separation of volatile compounds by boiling point and polarity, with mass-based identification.[4] | Absorption of radiofrequency by atomic nuclei in a magnetic field, providing detailed structural information.[5] |
| Primary Application | Quantifying the main component and non-volatile, UV-active impurities (e.g., isomers, degradation products). | Identifying and quantifying volatile and semi-volatile impurities, primarily residual solvents. | Structural confirmation of the main component and identification/quantification of organic impurities. Excellent for isomeric impurity detection. |
| Strengths | High precision, reproducibility, and sensitivity for UV-active compounds. Established as the standard for purity determination.[6] | High sensitivity and specificity for volatile compounds. Provides definitive identification via mass spectra. | Provides unambiguous structural information. Can be used as a primary quantitative method (qNMR) without a specific reference standard of the analyte. |
| Limitations | Requires a reference standard for accurate quantification of impurities. May not detect non-UV-active compounds. | Not suitable for non-volatile or thermally labile compounds like the main analyte or its degradation products. | Lower sensitivity compared to HPLC or GC-MS. Can be complex to interpret with overlapping signals in impure samples. |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).[3] | Low-polarity capillary column (e.g., 5% phenyl polysiloxane). | N/A |
The Workflow: A Validating System for Purity Assessment
A robust analytical workflow ensures that results are reliable and comprehensive. The following diagram outlines a logical sequence of experiments designed to build a complete purity profile of a commercial sample. This systematic approach acts as a self-validating system, where orthogonal techniques (e.g., HPLC and NMR) are used to confirm findings.
Caption: A typical experimental workflow for purity assessment.
Experimental Protocols: The Causality Behind the Method
Here we provide detailed, field-tested protocols. The rationale behind critical steps is explained to empower the researcher to adapt and troubleshoot as needed.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is designed to provide excellent separation between the main analyte and potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Rationale: A C18 column provides the necessary hydrophobicity to retain the moderately polar analyte and separate it from both more polar (e.g., hydrolyzed impurity) and less polar (e.g., di-Boc impurity) species.
-
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Rationale: TFA acts as an ion-pairing agent, sharpening peak shape for the basic pyrimidine nitrogen. Acetonitrile is a common organic modifier providing good elution strength.
-
-
Gradient:
-
0-5 min, 30% B
-
5-25 min, 30% to 95% B
-
25-30 min, 95% B
-
30.1-35 min, 30% B (re-equilibration)
-
Rationale: A gradient elution is crucial for separating impurities with a wide range of polarities and ensuring that any highly retained, non-polar impurities are eluted from the column.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.
-
-
Detection: UV at 254 nm.
-
Rationale: The pyrimidine ring exhibits strong absorbance at this wavelength, providing high sensitivity for the analyte and related impurities.
-
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.
-
¹H NMR for Structural Confirmation and Purity Estimation
NMR provides an orthogonal view of purity, confirming the compound's identity and detecting impurities, including isomers, that may co-elute in HPLC.
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Rationale: CDCl₃ is a good first choice. If solubility is poor or if exchangeable protons (NH) are of particular interest, DMSO-d₆ is an excellent alternative as it slows down proton exchange.[7]
-
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Data Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
Expected Chemical Shifts (approximate):
-
~8.7 ppm (singlet, 1H): Pyrimidine proton adjacent to N atoms.
-
~7.2 ppm (singlet, 1H): Pyrimidine proton adjacent to Cl.
-
~5.5 ppm (broad singlet, 1H): NH proton of the carbamate. This peak may be broad and its position can vary.[7]
-
~4.5 ppm (doublet, 2H): Methylene (-CH₂-) protons.
-
~1.5 ppm (singlet, 9H): tert-Butyl (-C(CH₃)₃) protons.[7]
-
Rationale: The large integral of the tert-butyl singlet (9H) serves as an excellent internal reference point for comparing the integrations of other signals to check for stoichiometric correctness and identify impurities.
-
-
GC-MS for Residual Solvent Analysis
This method is critical as residual solvents are common impurities that are not detectable by HPLC.
-
Instrumentation: Gas chromatograph with a headspace autosampler coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Rationale: This column phase is specifically designed for the analysis of volatile organic compounds and provides good separation for common laboratory solvents.
-
-
Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Headspace Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Sample Preparation:
-
Accurately weigh ~50 mg of the sample into a headspace vial.
-
Add 1 mL of Dimethyl Sulfoxide (DMSO).
-
Seal the vial immediately.
-
Prepare a blank (DMSO only) and calibration standards for expected solvents.
-
Interpreting the Data: A Comparative Example
To illustrate the application of these methods, here is a hypothetical comparison of three different commercial suppliers.
Table 1: Purity Assessment by HPLC-UV (254 nm)
| Supplier | Retention Time of Main Peak (min) | Purity by Area % | Known Impurity: Free Amine (%) | Largest Unknown Impurity (%) | Total Impurities (%) |
| Supplier A | 18.52 | 99.6 | 0.15 | 0.08 | 0.4 |
| Supplier B | 18.55 | 97.1 | 1.20 | 0.85 (at 19.2 min) | 2.9 |
| Supplier C | 18.50 | 98.5 | 0.30 | 0.55 (at 16.8 min) | 1.5 |
Table 2: Residual Solvent Analysis by GC-MS Headspace
| Supplier | Dichloromethane (ppm) | Ethyl Acetate (ppm) | Heptane (ppm) | Total Solvents (ppm) |
| Supplier A | < 50 | 120 | < 50 | ~120 |
| Supplier B | 850 | 2500 | 300 | 3650 |
| Supplier C | 150 | 450 | 1100 | 1700 |
Analysis:
-
Supplier A demonstrates the highest quality, with high purity by HPLC and minimal residual solvents.
-
Supplier B shows significant contamination with the deprotected free amine and a major unknown impurity, alongside high levels of residual solvents. This batch would be unsuitable for most applications without further purification.
-
Supplier C presents a moderate purity profile but has a high level of heptane, which may be problematic for certain reaction conditions. The unknown impurity would warrant further investigation by LC-MS to determine its structure.
Conclusion and Recommendations
The purity of "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate" is not a static value but a comprehensive profile that must be actively determined. A certificate of analysis from a supplier should be considered a starting point, not a substitute for in-house verification.
-
For Routine Use: A combination of ¹H NMR for identity confirmation and HPLC-UV for quantitative purity assessment is the recommended minimum.
-
For cGMP or Critical Applications: A full workup including ¹H NMR, HPLC, and GC-MS for residual solvents is mandatory. Any significant unknown peaks (>0.1%) observed in HPLC should be investigated, typically using LC-MS, to ensure they will not interfere with subsequent chemistry or biological testing.
By employing this multi-technique, evidence-based approach, researchers can proceed with confidence, knowing their starting material is fit for purpose, thereby safeguarding the integrity and success of their research and development programs.
References
-
BenchChem (2025). analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. Available at: 3]
-
BenchChem (n.d.). HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide. Available at: 6]
-
PubMed (n.d.). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Available at: [Link]4]
-
PubMed Central (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]2]
-
ResearchGate (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]1]
-
BenchChem (n.d.). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Available at: 5]
-
BenchChem (n.d.). Technical Support Center: Interpreting the NMR Spectrum of tert-Butyl (4-hydroxybutan-2-yl)carbamate. Available at: 7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Biological activity of PROTACs synthesized with "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate"
A Comparative Guide to the Biological Activity of PROTACs Synthesized with Pyrimidine-Based Linkers
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to induce the selective degradation of target proteins.[1] These heterobifunctional molecules consist of a ligand that binds a protein of interest (POI), another that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] This tripartite assembly forms a ternary complex, facilitating the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] This event-driven, catalytic mechanism allows PROTACs to be effective at very low concentrations and to target proteins previously considered "undruggable".[2]
The linker is not merely a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's biological activity.[4] It profoundly influences the stability and conformation of the ternary complex, physicochemical properties like solubility and cell permeability, and overall degradation efficiency and selectivity.[5] While flexible polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in more rigid linker scaffolds to improve pharmacokinetic properties and optimize the geometry of the ternary complex.[5][]
This guide provides a comparative analysis of PROTACs synthesized using linkers derived from pyrimidine-based building blocks, such as Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate . We will examine how the structural rigidity imparted by the pyrimidine core influences biological activity compared to PROTACs employing more conventional flexible linkers, supported by experimental data and detailed protocols for their evaluation.
The Role of Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate in PROTAC Synthesis
The specified compound, Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate, is a versatile building block for constructing PROTAC linkers. Its key features are:
-
A Chloropyrimidine Ring: The chlorine atom serves as a reactive handle for nucleophilic substitution, allowing for straightforward conjugation to a POI ligand or an E3 ligase ligand that has a free amine or thiol group.
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group for the amine. Its removal unmasks a nucleophilic site for subsequent reaction, enabling the modular and sequential assembly of the PROTAC molecule.
-
Inherent Rigidity: The pyrimidine ring introduces a degree of rigidity into the linker, which can help pre-organize the PROTAC into a conformation conducive to forming a stable and productive ternary complex.
The general structure of a PROTAC and the integration of a pyrimidine-based linker are illustrated below.
Caption: General structure of a PROTAC molecule.
Comparative Analysis of Biological Activity: Rigid vs. Flexible Linkers
The choice of linker can dramatically alter the degradation profile of a PROTAC, even when the POI and E3 ligands remain unchanged. Here, we compare the performance of PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4) that utilize rigid linkers against those with flexible linkers.
Case Study 1: BTK Degraders
BTK is a critical regulator of B-cell receptor signaling and a validated target in various B-cell malignancies.[7] Ibrutinib resistance, often mediated by a C481S mutation, has prompted the development of BTK-targeting PROTACs.[8]
A recent study focused on optimizing BTK PROTACs by employing a linker rigidification strategy.[7] They identified a highly potent PROTAC, compound 3e , which incorporates a rigid piperazine-based linker, and compared its activity to a precursor with a more flexible linker.
| Compound | Linker Type | Target | E3 Ligase | Degradation DC50 (MOLM-14 cells) | Anti-proliferative IC50 (MOLM-14 cells) | Metabolic Stability (t½, human microsomes) |
| Compound 3e [7] | Rigid (Piperazine) | BTK (WT & C481S) | Cereblon (CRBN) | 1.8 nM | 4.1 nM | >145 min |
| PROTAC 6e [7] | Flexible (PEG-like) | BTK (WT & C481S) | Cereblon (CRBN) | Potent (data not quantified) | 12.1 nM | 10.3 min |
| Ibrutinib [8] | N/A (Inhibitor) | BTK (WT) | N/A | N/A | 11.5 nM | N/A |
Analysis of Experimental Data:
The data clearly demonstrates the superiority of the rigid linker strategy in this context. Compound 3e not only showed a nearly 3-fold improvement in anti-proliferative activity over its flexible-linker counterpart (PROTAC 6e ) and the parent inhibitor Ibrutinib, but its metabolic stability was dramatically enhanced.[7] The half-life increased from a mere 10.3 minutes to over 145 minutes.[7] This improvement is critical for in vivo applications, as it can lead to better drug exposure and therapeutic efficacy. The rigidity of the linker likely restricts the molecule from adopting conformations susceptible to metabolic enzymes, thereby prolonging its circulation time.
Case Study 2: BRD4 Degraders
BRD4 is an epigenetic reader protein and a well-established cancer target.[2] Several PROTACs targeting BRD4 have been developed, offering a prime opportunity to compare different linker strategies.
| Compound | Linker Type | Target | E3 Ligase | Degradation DC50 (PC3 cells) | Max Degradation (Dmax) |
| QCA570 [5] | Rigid (Ethynyl) | BET family (BRD4) | Cereblon (CRBN) | ~0.005 µM (in MV4;11 cells) | >90% |
| PROTAC 48 [5] | Flexible (Alkyl) | BET family (BRD4) | Cereblon (CRBN) | ~0.015 µM (in MV4;11 cells) | >90% |
| ARV-825 [4] | Flexible (PEG/Alkyl) | BET family (BRD4) | Cereblon (CRBN) | <1 nM (in Burkitt's Lymphoma) | >95% |
| PROTAC 9d [9] | Flexible (PEG/Alkyl) | BRD4 | von Hippel-Lindau (VHL) | 0.025 nM (as antibody conjugate) | Not specified |
Analysis of Experimental Data:
In a series of BET degraders, replacing a flexible amine linkage with a rigid ethynyl group in QCA570 led to a 3-fold increase in cellular activity compared to its flexible counterpart, PROTAC 48 , in MOLM13 cells.[5] This suggests that for certain ligand pairs, a more constrained linker can optimize the orientation of the warhead and anchor, leading to more efficient ternary complex formation. However, it is crucial to note that this effect is cell-line dependent, as the same modification led to a decrease in potency in another cell line.[5] This highlights that there is no universally "best" linker; the optimal design is specific to the POI, E3 ligase, and even the cellular context.
Mechanistic Insights: The Role of the Ternary Complex
The efficacy of a PROTAC is intrinsically linked to the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase). The linker plays a pivotal role in governing the thermodynamics and kinetics of this process.
Caption: Mechanism of PROTAC-induced protein degradation.
-
Flexibility: Flexible linkers (e.g., PEG, alkyl chains) provide a larger conformational space, which can be advantageous for initial ternary complex formation by allowing the warhead and anchor to find their binding pockets more easily. However, high flexibility can also lead to entropically unfavorable binding and the formation of non-productive complexes that do not lead to ubiquitination.
-
Rigidity: Rigid linkers, such as those containing pyrimidine, piperazine, or alkyne moieties, reduce the conformational freedom of the PROTAC.[5][7] This can be beneficial if the constrained conformation is close to the optimal geometry for the ternary complex, leading to higher stability and more efficient ubiquitination. This pre-organization can lower the entropic penalty of complex formation. However, if the rigid linker imposes an unfavorable geometry, it can completely abolish activity.
Therefore, the design of a PROTAC linker is a careful balancing act between flexibility and rigidity, a process that must be empirically optimized for each new PROTAC system.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of data, standardized and well-controlled experiments are essential. Here are step-by-step protocols for core assays used to evaluate PROTAC efficacy.
Protocol 1: Western Blot for Target Protein Degradation
This assay directly measures the reduction in the amount of the target protein following PROTAC treatment.
Caption: Standard workflow for Western Blot analysis.
Methodology:
-
Cell Seeding and Treatment: Plate cells (e.g., MOLM-14, PC3) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Lysis: Wash cells with ice-cold PBS, then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20 µg) in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the POI (e.g., anti-BTK) and a primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin). The loading control is a self-validating step to confirm equal protein loading across lanes.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washes, apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate DC50 and Dmax values from the dose-response curve.
Protocol 2: Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation, which is often a downstream consequence of degrading an essential protein.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC, the parent inhibitor, and a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay: Add a reagent such as CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using non-linear regression. This assay helps to distinguish targeted anti-proliferative effects from non-specific cytotoxicity.
Safety and Handling of Reagents
As a senior scientist, ensuring lab safety is paramount. Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate and related carbamate compounds should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[10] In case of contact, wash the affected area thoroughly with water.[12]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[10]
Conclusion
The linker is a central design element in PROTAC technology, with a profound impact on biological activity. The use of rigid scaffolds, such as those derived from pyrimidine-based building blocks like Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate , offers a compelling strategy to overcome challenges associated with flexible linkers. As demonstrated in the case studies, a rigidified linker can significantly enhance metabolic stability and, in some cases, improve degradation potency and cellular activity.[5][7]
However, the "trial and error" approach to linker design remains prevalent.[4] The optimal linker is highly context-dependent, and there is no single solution that fits all POI-E3 ligase pairs. Future advancements in computational modeling and structural biology will be essential to better predict the behavior of different linker types, enabling a more rational design process. By carefully selecting and optimizing the linker, researchers can unlock the full therapeutic potential of targeted protein degradation.
References
-
Recent Advances in PROTACs for Drug Targeted Protein Research. (n.d.). MDPI. [Link]
-
Development of a novel PROTAC using the nucleic acid aptamer as a targeting ligand for tumor-selective degradation of nucleolin. (2021). bioRxiv. [Link]
-
Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. (2022). Signal Transduction and Targeted Therapy. [Link]
-
A novel ROR1-targeting antibody-PROTAC conjugate promotes BRD4 degradation for solid tumor treatment. (n.d.). Nature Communications. [Link]
-
Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo. (n.d.). Royal Society of Chemistry. [Link]
-
Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. (2023). European Journal of Medicinal Chemistry. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). Exploratory Target Antitumor Therapy. [Link]
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). ResearchGate. [Link]
-
MSDS of tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride. (n.d.). Autech. [Link]
Sources
- 1. Recent Advances in PROTACs for Drug Targeted Protein Research [mdpi.com]
- 2. A novel ROR1-targeting antibody-PROTAC conjugate promotes BRD4 degradation for solid tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC-Linker Conjugates for PAC_TargetMol [targetmol.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. capotchem.cn [capotchem.cn]
Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate Derivatives
For Immediate Release
In the intricate world of drug discovery, the journey from a promising chemical scaffold to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview and comparative analysis of experimental approaches to assess the cross-reactivity of novel compounds, using derivatives of Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate as a central case study.
The core structure, a 4,6-disubstituted pyrimidine, is a well-established and versatile scaffold in medicinal chemistry, known to be a key component in a wide array of biologically active compounds.[1][2] Pyrimidine derivatives have demonstrated a broad spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4] This inherent biological promiscuity underscores the critical need for rigorous cross-reactivity profiling to identify and mitigate potential off-target effects that could lead to toxicity or diminished efficacy.
This guide eschews a rigid template, instead offering a holistic and scientifically grounded framework for designing and interpreting cross-reactivity studies. We will delve into the causality behind experimental choices, emphasizing self-validating protocols and grounding our recommendations in authoritative sources.
The Rationale: Why Cross-Reactivity Matters
The initial synthesis of derivatives from a lead compound like Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is driven by the pursuit of enhanced potency and favorable pharmacokinetic properties. However, these chemical modifications can inadvertently introduce affinities for unintended biological targets. Understanding this "off-target" profile is paramount for several reasons:
-
Safety and Toxicity: Off-target interactions are a primary cause of adverse drug reactions. A thorough understanding of a compound's selectivity is crucial for predicting and mitigating potential toxicities.
-
Mechanism of Action: Distinguishing on-target from off-target effects is fundamental to elucidating the true mechanism of action of a drug candidate.
-
Lead Optimization: A detailed cross-reactivity profile can guide further medicinal chemistry efforts to design more selective and, therefore, safer and more effective molecules.
-
Drug Repurposing: Identifying off-target activities can sometimes open avenues for repurposing a compound for new therapeutic indications.[5]
A Multi-pronged Approach to Assessing Selectivity
No single assay can provide a complete picture of a compound's selectivity. A robust cross-reactivity assessment strategy employs a tiered and orthogonal approach, starting with broad, high-throughput screens and progressing to more focused, physiologically relevant assays.
Sources
Navigating the Landscape of 4,6-Disubstituted Pyrimidines: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, forming the structural basis of numerous therapeutic agents.[1][2] Its inherent biological relevance and synthetic tractability have made it a privileged core in the design of novel drugs targeting a wide array of diseases, from cancer to viral infections. This guide provides an in-depth technical comparison of "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate," a key building block, and its analogs. By examining its synthesis, reactivity, and the biological activities of structurally related compounds, we aim to equip researchers with the critical insights needed to navigate the chemical space of 4,6-disubstituted pyrimidines and accelerate their drug discovery programs.
The Strategic Importance of the 4,6-Disubstituted Pyrimidine Core
The arrangement of substituents on the pyrimidine ring profoundly influences the molecule's physicochemical properties and its interaction with biological targets. The 4- and 6-positions are particularly amenable to modification, allowing for the introduction of diverse functionalities that can modulate potency, selectivity, and pharmacokinetic profiles. The presence of a chlorine atom, as in our subject compound, provides a reactive handle for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the elaboration of the pyrimidine core.[3][4]
The tert-butyl carbamate (Boc) protecting group on the methylamine substituent at the 4-position offers a stable yet readily cleavable moiety, essential for multi-step synthetic sequences.[5] This strategic combination of a reactive chloro group and a protected amine makes "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate" a valuable intermediate for the synthesis of compound libraries targeting various biological pathways.
Comparative Synthesis and Reactivity
The synthesis of 4,6-disubstituted pyrimidines often commences from readily available starting materials like 4,6-dichloropyrimidine. The differential reactivity of the chlorine atoms at the 4 and 6 positions allows for sequential and regioselective substitutions. Generally, the electrophilicity of the carbon atoms in the pyrimidine ring follows the order C4(6) > C2 > C5, making the 4 and 6 positions more susceptible to nucleophilic attack.[6]
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
A common synthetic route to introduce an aminomethyl group at the 4-position of a chloropyrimidine involves the reaction of 4,6-dichloropyrimidine with a protected aminomethyl nucleophile.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is added a protected amine, for instance, tert-butyl N-(aminomethyl)carbamate (1.1 eq).
-
Base Addition: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), is added to the reaction mixture to scavenge the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired mono-substituted product.
Caption: General workflow for the synthesis of the title compound via SNAr.
Comparative Biological Activity: Insights from Analogs
While specific biological data for "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate" is not extensively reported in peer-reviewed literature, a wealth of information exists for structurally similar 4,6-disubstituted pyrimidines. These studies provide a valuable framework for predicting its potential applications and for guiding the design of new derivatives. A predominant area of investigation for this class of compounds is in the development of kinase inhibitors for oncology.[7][8]
Kinase Inhibition Profile of Related Pyrimidine Derivatives
The pyrimidine scaffold serves as an excellent mimic of the adenine ring of ATP, enabling it to bind to the ATP-binding site of various kinases.[9] Modifications at the 4 and 6 positions are crucial for achieving potency and selectivity.
| Compound/Analog | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Reference |
| Lapatinib Analog (6) | EGFR/ErbB-2 | 37/29 | A431/SKOV-3 | [10] |
| Lapatinib Analog (11) | EGFR/ErbB-2 | 61/42 | A431/SKOV-3 | [10] |
| Pyrazolo[3,4-d]pyrimidine (8) | ATR | 66 | - | [9] |
| Src Inhibitor (SI306) | Src | - | GIN8, GIN28, GCE28 | [11] |
Note: The table presents data for structurally related pyrimidine derivatives to provide a comparative context for the potential activity of the title compound.
The data in the table highlights that subtle changes in the substituents at the 4 and 6 positions of the pyrimidine ring can lead to significant differences in inhibitory potency and target selectivity. For instance, the Lapatinib analogs demonstrate dual inhibition of EGFR and ErbB-2, with IC₅₀ values in the nanomolar range.[10] This suggests that a molecule like "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate" could be a valuable starting point for the synthesis of potent kinase inhibitors.
Caption: Simplified signaling pathway of EGFR and its inhibition by pyrimidine derivatives.
The Role of the Boc Protecting Group: A Synthetic Enabler
The tert-butyl carbamate (Boc) group is a widely used amine protecting group in organic synthesis due to its stability to a broad range of reaction conditions and its facile removal under acidic conditions.[5] In the context of "Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate," the Boc group serves several critical functions:
-
Prevents Side Reactions: The nucleophilicity of the primary amine is masked, preventing unwanted reactions during the modification of the chlorine atom at the 6-position.
-
Enables Orthogonal Strategies: The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenation-labile groups).[5]
-
Improves Solubility: The bulky and lipophilic nature of the tert-butyl group can enhance the solubility of the intermediate in organic solvents, facilitating purification.
Experimental Protocol: Boc Deprotection
Step-by-Step Methodology:
-
Reaction Setup: The Boc-protected pyrimidine derivative is dissolved in a suitable organic solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: A strong acid, typically trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane, is added to the solution. The amount of acid can range from a stoichiometric amount to a large excess, often used as the solvent itself.
-
Reaction Conditions: The reaction is typically stirred at room temperature for a period ranging from 30 minutes to a few hours, with progress monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the excess acid and solvent. The resulting residue, often an amine salt, can be used directly in the next step or neutralized with a base and purified if necessary.
Conclusion and Future Directions
"Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate" represents a versatile and strategically designed building block for the synthesis of novel bioactive molecules. While direct comparative data for this specific compound is limited, the extensive body of research on related 4,6-disubstituted pyrimidines provides a robust foundation for its application in drug discovery. The insights into its synthesis, the reactivity of the chloropyrimidine core, and the structure-activity relationships of its analogs strongly suggest its potential as a precursor for potent and selective inhibitors of various therapeutic targets, particularly protein kinases.
Future research efforts should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and biological evaluation of a library of compounds derived from this intermediate will be crucial in elucidating its full potential and in identifying novel drug candidates with improved efficacy and safety profiles.
References
-
Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. (2022-12-26). PMC - NIH. Retrieved from [Link]
-
Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. (2025-08-07). ResearchGate. Retrieved from [Link]
-
Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. (2012-01-15). PubMed. Retrieved from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022-12-19). MDPI. Retrieved from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022-05-09). PubMed. Retrieved from [Link]
-
Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. PubMed. Retrieved from [Link]
-
Synthesis, Biological Evaluation, and Pharmacophore Generation of Uracil, 4(3H)-Pyrimidinone, and Uridine Derivatives as Potent and Selective Inhibitors of Parainfluenza 1 (Sendai) Virus. (2002-04-12). ACS Publications. Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020-09-08). PubMed Central. Retrieved from [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. Retrieved from [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Retrieved from [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. Schrödinger. Retrieved from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024-01-09). RSC Publishing. Retrieved from [Link]
-
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. (2021-08-18). RSC Publishing. Retrieved from [Link]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Retrieved from [Link]
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020-02-13). ACS Publications. Retrieved from [Link]
-
Practical synthesis of Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L-prolines. (2007-07-20). PubMed. Retrieved from [Link]
-
ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate
A Researcher's Guide to Safely Handling Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides essential safety and logistical information for handling Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate, a compound with significant potential in drug development. The following protocols are designed to be a self-validating system, ensuring a comprehensive approach to laboratory safety.
Disclaimer: A specific Safety Data Sheet (SDS) for Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate was not available at the time of this writing. The following guidance is based on the hazard profiles of structurally similar compounds. It is imperative to consult the specific SDS for this compound upon acquisition and before handling.
Hazard Profile: Understanding the Risks
Based on analogous chemical structures, Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate is anticipated to present several health hazards. Structurally related carbamates and chlorinated pyrimidines exhibit properties that suggest this compound may be harmful if ingested, inhaled, or comes into contact with skin.[1][2][3] It is also likely to cause irritation to the skin, eyes, and respiratory tract.[2][3][4] Specifically, compounds with similar functional groups have been shown to cause severe skin burns and eye damage.[5]
Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential for safe handling.
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate, with detailed explanations for each component's necessity.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact, which could lead to irritation or absorption of the chemical.[6][7] Carbamates and related compounds are known to be harmful upon skin contact.[1] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your hands.[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | To protect against eye irritation or serious eye damage from splashes or aerosols.[1][3][5] A face shield offers a broader range of protection for the entire face.[8] |
| Body Protection | A lab coat is mandatory at a minimum. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[9] | To protect the skin on the body and arms from potential splashes and contamination of personal clothing.[5] |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][10] | To prevent inhalation of the compound, which may cause respiratory tract irritation.[2][4] |
Step-by-Step Handling Protocol: A Proactive Approach to Safety
Adherence to a strict operational plan is critical for minimizing risk. The following protocol outlines the key steps for the safe handling of Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate.
-
Preparation and Engineering Controls :
-
Always work in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]
-
Clear the workspace of any unnecessary items to prevent clutter and potential contamination.
-
-
Donning PPE :
-
Before handling the chemical, put on all required PPE as outlined in the table above. Ensure a proper fit for all equipment.
-
-
Chemical Handling :
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.[4]
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the chemical closed when not in use to prevent the release of vapors.[1]
-
-
Post-Handling :
Spill Management: A Rapid and Coordinated Response
In the event of a spill, a swift and organized response is crucial to mitigate exposure and prevent further contamination.
Spill Response Workflow
Caption: A stepwise workflow for responding to a chemical spill.
Detailed Spill Protocol:
-
Evacuate and Alert : Immediately evacuate the area of the spill and alert nearby colleagues and your supervisor.[6]
-
Secure the Area : If it is safe to do so, restrict access to the spill area.
-
Consult the SDS : Refer to the specific SDS for detailed spill cleanup information.
-
Personal Protection : Don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment and Cleanup :
-
For small spills of solid material, carefully sweep or scoop up the material, avoiding dust generation, and place it into a clearly labeled, sealed container for disposal.[3][4]
-
For liquid spills, cover with an inert absorbent material like vermiculite or sand.[5]
-
Once absorbed, carefully collect the material and place it into a labeled, sealed container for disposal.[6]
-
-
Decontamination : Clean the spill area with an appropriate decontaminating solution, followed by soap and water.
-
Waste Disposal : Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste in accordance with local, state, and federal regulations.[2]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate and its containers is a critical final step in the handling process.
-
Chemical Waste : Unused or waste material should be collected in a designated, properly labeled hazardous waste container.[6]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must also be disposed of as hazardous waste.[4]
-
Disposal Method : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[6]
-
Container Disposal : Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal in a sanitary landfill or through other approved methods.[6]
By integrating these safety protocols into your laboratory workflow, you can confidently handle Tert-butyl N-[(6-chloropyrimidin-4-YL)methyl]carbamate while prioritizing the well-being of yourself and your colleagues.
References
-
New Jersey Department of Health. Right to Know - Hazardous Substance Fact Sheet. [Link]
-
Capot Chemical. MSDS of tert-butyl N-(6-oxo-1,6-dihydropyridin-3-yl)carbamate. [Link]
-
Carl ROTH. Safety Data Sheet: tert-Butyl methyl ether. [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
-
University of Texas at Austin Environmental Health & Safety Services. Personal Protective Equipment. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]
-
United Nations Office on Drugs and Crime. Full chemical resistant personal protective equipment (PPE) ensemble. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.com [capotchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. hsa.ie [hsa.ie]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

